Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-oxaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-12-9(11)8-10(13-8)6-4-3-5-7-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARQMDSVINDKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863967 | |
| Record name | Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-17-3 | |
| Record name | Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 1-oxaspiro(2.5)octane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6975-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.482 | |
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| Record name | Ethyl 1-oxaspiro(2.5)octane-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUD8SSU4X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is a unique spirocyclic organic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring, with an ethyl carboxylate substituent. This structure presents a combination of a rigid spirocyclic core with reactive functional groups, making it an intriguing molecule for various applications in organic synthesis and medicinal chemistry. The oxirane ring is a key pharmacophore in many biologically active molecules and a versatile synthetic intermediate. Understanding the fundamental physical properties of this compound is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside methodologies for their determination and interpretation of its spectral data.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
IUPAC Name: this compound[1] CAS Number: 6975-17-3[1] Molecular Formula: C₁₀H₁₆O₃[1][2] Molecular Weight: 184.23 g/mol [1][2] Canonical SMILES: CCOC(=O)C1C2(O1)CCCCC2[1] InChI Key: MARQMDSVINDKRX-UHFFFAOYSA-N[1][2]
The molecule's structure, depicted below, reveals a compact and sterically defined arrangement that influences its physical and chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | PubChem[1][2] |
| XLogP3 | 1.8 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.8 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
Note: Experimental values for boiling point, density, and refractive index are not currently available in publicly accessible databases. Researchers are advised to determine these properties experimentally for their specific samples.
Experimental Methodologies for Physical Property Determination
The following section outlines the standard experimental protocols for determining key physical properties of a liquid organic compound like this compound.
Boiling Point Determination
The boiling point is a critical parameter for distillation-based purification and for assessing a compound's volatility.
Protocol: Distillation Method
-
Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of the compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium: Observe the temperature at which the liquid and vapor phases are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
-
Recording: Record the constant temperature as the boiling point. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is a fundamental property useful for confirming a substance's identity and for various calculations in solution preparation.
Protocol: Pycnometer Method
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Weighing (Empty): Accurately weigh the empty pycnometer.
-
Filling: Fill the pycnometer with the sample, ensuring no air bubbles are trapped.
-
Weighing (Filled): Weigh the filled pycnometer.
-
Temperature Control: Ensure the measurement is performed at a constant, recorded temperature.
-
Calculation: Calculate the density using the formula: Density = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer.
Refractive Index Measurement
The refractive index is a characteristic property that can be used to identify and assess the purity of a liquid sample.
Protocol: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Apply a few drops of the compound to the prism of the refractometer.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading: Read the refractive index from the instrument's scale.
-
Temperature Correction: Note the temperature of the measurement and apply a correction factor if necessary, as refractive index is temperature-dependent.
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the proton on the oxirane ring, and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the cyclohexane protons can provide insights into the conformational preferences of the ring.[3]
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. Key signals would include those for the carbonyl carbon of the ester, the carbons of the oxirane ring, the spiro carbon, the carbons of the cyclohexane ring, and the carbons of the ethyl group.[3]
Typical Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorptions:
-
C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C-O stretch (ester and epoxide): Strong absorption bands in the region of 1000-1300 cm⁻¹.
-
C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.
-
Oxirane ring vibrations: Characteristic absorptions may be observed.
Typical Experimental Protocol:
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty instrument.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the compound from any impurities and for determining its molecular weight and fragmentation pattern.
Expected Results:
-
Gas Chromatogram: A single major peak corresponding to the compound, with the retention time being a characteristic property under specific GC conditions.
-
Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 184, confirming the molecular weight. The fragmentation pattern will provide further structural information.[1]
Typical Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The compound is vaporized and separated from other components on a capillary column.
-
Detection and Analysis: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Caption: Workflow for GC-MS Analysis.
Synthesis Outline
This compound can be synthesized through the epoxidation of the corresponding α,β-unsaturated ester, ethyl cyclohexylideneacetate. A common method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Ethyl cyclohexylideneacetate + m-CPBA → this compound
A detailed protocol can be found in the doctoral thesis by S.Y. Cho, "Small ring-mediated organic synthesis" (The University of Alabama, 2000).[1]
Potential Applications
While specific applications of this compound are not extensively documented, the oxaspiro[2.5]octane scaffold is of interest in medicinal chemistry. Derivatives of this core structure have been investigated for their potential as modulators of Methionine Aminopeptidase 2 (MetAP2), an enzyme target for the treatment of obesity and type 2 diabetes.[4] The unique three-dimensional structure of the spiro-epoxide may allow for specific interactions with biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar organic esters and epoxides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
- Cho, S.Y. (2000). Small ring-mediated organic synthesis. Ph. D. Thesis, The University of Alabama.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95588, this compound. Retrieved from [Link]
- Google Patents (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
-
PubMed (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]
- Google Patents (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ....
-
GSRS (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. This compound | C10H16O3 | CID 95588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
A Senior Application Scientist's Technical Guide to Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Significance
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is a functionally rich spirocyclic compound that serves as a versatile intermediate in modern organic synthesis. Its unique architecture, combining a strained epoxide ring fused in a spiro fashion to a cyclohexane core and appended with an ethyl ester, presents a confluence of reactive sites. This structure is of significant interest to the drug development community, where it functions as a valuable building block for creating complex molecular scaffolds. The epoxide moiety, in particular, acts as a potent electrophilic handle for introducing diverse functionalities through regioselective nucleophilic ring-opening reactions. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol rooted in the Corey-Chaykovsky reaction, detailed spectroscopic characterization, and a discussion of its applications in medicinal chemistry.
Molecular Structure & Physicochemical Properties
The molecule's IUPAC name, this compound, precisely describes its structure: an ethyl ester at position 2 of a 1-oxaspiro[2.5]octane core. The spiro-fusion at C3 of the oxirane ring to C1 of the cyclohexane ring imparts significant conformational rigidity and stereochemical complexity.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the title compound, primarily sourced from the PubChem database.[1][2]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 6975-17-3 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1C2(O1)CCCCC2 | [1] |
| InChIKey | MARQMDSVINDKRX-UHFFFAOYSA-N | [1][2] |
| Topological Polar Surface Area | 38.8 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | [1] |
Synthesis Pathway: The Corey-Chaykovsky Reaction
The construction of the spiro-epoxide core is efficiently achieved via the Johnson-Corey-Chaykovsky reaction.[3] This powerful carbon-carbon bond-forming strategy is ideal for converting carbonyl compounds, such as cyclohexanone, into their corresponding epoxides.[4] The reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), which is generated in situ from a sulfoxonium salt precursor and a strong, non-nucleophilic base like sodium hydride (NaH).[5][6]
Mechanistic Rationale
The choice of the Corey-Chaykovsky reaction over other epoxidation methods is deliberate. Unlike phosphorus ylides used in the Wittig reaction which lead to alkenes, sulfur ylides facilitate the transfer of a methylene group to form a three-membered ring.[6] The mechanism proceeds through three key steps:
-
Ylide Formation: Sodium hydride, a powerful base, deprotonates the trimethylsulfoxonium salt at the methyl group, creating the highly reactive dimethylsulfoxonium methylide nucleophile. This step must be conducted in an anhydrous, inert atmosphere as NaH reacts violently with water.[7][8]
-
Nucleophilic Attack: The generated ylide attacks the electrophilic carbonyl carbon of the ketone (e.g., cyclohexanone). This forms a betaine intermediate.
-
Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bearing the dimethyl sulfoxide (DMSO) leaving group. This 3-exo-tet cyclization is rapid and irreversible, forming the thermodynamically stable epoxide ring and releasing DMSO as a byproduct.
Caption: Workflow for the Corey-Chaykovsky synthesis of the target spiro-epoxide.
Spectroscopic Characterization Profile
Validation of the successful synthesis of this compound relies on a combination of spectroscopic techniques.[1] The expected data provides a unique fingerprint for the molecule.
| Technique | Expected Characteristic Signals |
| ¹H-NMR | ~4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group. ~3.3 ppm (s, 1H): Methine proton on the epoxide ring (C2-H). ~1.2-1.8 ppm (m, 10H): Methylene protons of the cyclohexane ring. ~1.3 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group. |
| ¹³C-NMR | ~170 ppm: Carbonyl carbon of the ester (C=O). ~65 ppm: Spiro carbon of the epoxide (C3). ~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-). ~60 ppm: Methine carbon of the epoxide (C2). ~20-40 ppm: Cyclohexane carbons. ~14 ppm: Methyl carbon of the ethyl ester (-CH₃). |
| IR (Infrared) | ~1735 cm⁻¹ (strong): C=O stretching vibration of the ester. ~1250 cm⁻¹ (strong): C-O stretching of the ester. ~850-950 cm⁻¹ (medium): Asymmetric ring stretch ("breathing") of the epoxide C-O-C bond. ~2930 & 2860 cm⁻¹: C-H stretching of the alkane groups. |
Applications in Drug Discovery & Medicinal Chemistry
The 1-oxaspiro[2.5]octane framework is a privileged scaffold in medicinal chemistry. Its utility has been demonstrated in the development of novel therapeutics, particularly for metabolic disorders.
A key example is its use as a core structure for modulators of Methionine Aminopeptidase 2 (MetAP2).[9] Inhibition of MetAP2 is a validated therapeutic strategy for treating obesity and type 2 diabetes.[9] The spiro-epoxide serves as a rigid and well-defined anchor from which pharmacophoric groups can be projected to interact with the enzyme's active site.
The true value for drug development professionals lies in the epoxide's reactivity. It is a masked 1,2-diol that can be unraveled through nucleophilic ring-opening. This allows for the diastereoselective installation of a wide array of functional groups (e.g., amines, azides, thiols, alcohols), transforming the simple starting material into a library of more complex and biologically active compounds. This strategic ring-opening is a cornerstone of divergent synthesis, enabling rapid exploration of chemical space around a core scaffold.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should only be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.
Objective: To synthesize this compound from cyclohexanone and an appropriate sulfur ylide.
Reagents & Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Trimethylsulfoxonium iodide
-
Cyclohexanone
-
Ethyl chloroacetate (used in a related Darzens condensation, but for Corey-Chaykovsky, a functionalized ylide is implied or formed in situ)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The entire apparatus must be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Ylide Generation:
-
To the flask, add sodium hydride (1.2 eq). The mineral oil can be removed by washing with anhydrous hexanes under nitrogen, followed by careful decanting of the solvent.
-
Add anhydrous DMSO or THF via syringe to the NaH.
-
To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture is stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes homogenous. This indicates the complete formation of the ylide.
-
-
Reaction with Ketone:
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of the starting ketone (e.g., a cyclohexanone derivative, 1.0 eq) in a minimal amount of anhydrous THF is added dropwise via syringe over 30 minutes.
-
Rationale: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up & Quenching:
-
The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Causality: The quench neutralizes any remaining base and hydrolyzes reactive intermediates. Using a weak acid like NH₄Cl is preferred over strong acids to avoid cleaving the acid-sensitive epoxide ring.
-
The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with water, then with brine, to remove residual DMSO and inorganic salts.
-
-
Purification:
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound as a colorless oil.
-
Critical Safety & Handling Protocols
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8][10] It must be handled in an inert atmosphere (nitrogen or argon glovebox or Schlenk line).[7] All glassware must be scrupulously dried.[11] Personal Protective Equipment (PPE) including a flame-resistant lab coat, safety goggles, and nitrile or neoprene gloves is mandatory.[10][12]
-
Trimethylsulfoxonium Iodide: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Anhydrous solvents like THF and DMSO are required. THF can form explosive peroxides and should be tested and handled appropriately. DMSO is combustible. All manipulations should be performed in a well-ventilated chemical fume hood.[7]
References
-
U.S. Environmental Protection Agency. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9100, 1-Oxaspiro[2.5]octane. Retrieved from [Link]
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
- Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95588, this compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108423, 1-Oxaspiro(2.5)octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H16O3). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Retrieved from [Link]
-
University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
NIST. (n.d.). 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]
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A Technical Guide to the Ring-Opening Reactivity of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Abstract
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS: 6975-17-3) is a synthetically valuable bifunctional molecule that integrates a strained epoxide ring with an ethyl ester moiety onto a spirocyclic cyclohexane framework.[1][2] This unique structural arrangement presents a fascinating case study in chemical reactivity, particularly concerning the regioselectivity of the epoxide ring-opening. The inherent ring strain of the oxirane ring makes it susceptible to nucleophilic attack under both acidic and basic conditions, yet the outcome of these reactions is dictated by a delicate interplay of steric and electronic factors.[3][4] This guide provides an in-depth analysis of the molecule's reactivity, offering mechanistic insights, field-proven experimental protocols, and a predictive framework for its behavior, tailored for researchers in synthetic chemistry and drug development.
Structural Features and Synthetic Overview
The core of the molecule features a cyclohexane ring spiro-fused to an epoxide. One of the epoxide carbons is a quaternary spiro-center, while the other is a tertiary carbon atom bonded to an electron-withdrawing ethyl carboxylate group. This asymmetry is the primary determinant of the regiochemical outcome of its reactions.
Synthesis via Darzens Condensation
The most common and efficient synthesis of this compound is the Darzens condensation (also known as the glycidic ester condensation).[5][6] This reaction involves the base-mediated reaction of cyclohexanone with an α-haloester, typically ethyl chloroacetate.[7] The base deprotonates the α-carbon of the haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.[6]
Caption: Workflow for the Darzens Condensation Synthesis.
Experimental Protocol: Darzens Synthesis
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: A solution of cyclohexanone (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous diethyl ether is added dropwise to the cooled base suspension over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates consumption of the starting materials.
-
Workup: The reaction is quenched by the slow addition of cold water. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the target spiro-epoxide.
Principles of Epoxide Ring-Opening
The reactivity of epoxides is dominated by the high ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[8] Unlike other ethers, epoxides can be cleaved under both acidic and basic conditions. The key distinction lies in the reaction mechanism, which in turn governs the regioselectivity of the nucleophilic attack.
For this compound, the two potential sites for nucleophilic attack are:
-
C(spiro): The quaternary spiro carbon atom.
-
C(ester): The tertiary carbon atom adjacent to the ethyl carboxylate group.
Acid-Catalyzed Ring-Opening: An SN1-like Pathway
Under acidic conditions, the epoxide oxygen is first protonated, converting it into a good leaving group (a hydroxyl group) and activating the ring.[3] The reaction then proceeds through a transition state with significant SN1 character.[9][10] A partial positive charge develops on the epoxide carbons, and this charge is better stabilized at the more substituted carbon atom.
In this specific molecule, the quaternary spiro carbon is more substituted than the tertiary ester-adjacent carbon. Consequently, the transition state is stabilized by placing the bulk of the partial positive charge on the C(spiro) atom. The nucleophile then attacks this more electrophilic, more substituted position.
Causality: The choice to use acid catalysis is made when the desired outcome is the formation of a C-C or C-heteroatom bond at the spiro center, leading to highly substituted cyclohexanol derivatives.
Caption: Mechanism of Acid-Catalyzed Ring-Opening.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalysis: Add a catalytic amount of a strong acid, such as 0.1 M perchloric acid (HClO₄) or sulfuric acid (H₂SO₄).
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diol product, which can be further purified by chromatography.
Base-Catalyzed Ring-Opening: An SN2 Pathway
In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening proceeds via a direct SN2 mechanism.[8][11] Unlike the acid-catalyzed pathway, the epoxide is not pre-activated by protonation. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.
In an SN2 reaction, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon.[3][10] For this compound, the C(ester) is significantly less hindered (tertiary) than the C(spiro) (quaternary). Therefore, nucleophilic attack occurs exclusively at the C(ester) position.
Causality: Base-catalyzed conditions are employed when the synthetic goal is to functionalize the carbon adjacent to the ester, leading to 1-(hydroxymethyl)cyclohexanol derivatives. This pathway offers high regiochemical control.
Caption: Mechanism of Base-Catalyzed Ring-Opening.
Experimental Protocol: Base-Catalyzed Aminolysis
-
Setup: In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Nucleophile Addition: Add the amine nucleophile (e.g., diethylamine, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting amino alcohol can be purified by column chromatography.
Summary of Regioselectivity and Stereochemistry
The predictable and divergent reactivity of this compound is its most powerful synthetic feature. The choice of acidic versus basic conditions provides a reliable switch to control the regiochemical outcome.
| Condition | Mechanism | Site of Attack | Rationale | Major Product Class |
| Acidic (e.g., H₃O⁺, HX) | SN1-like | C(spiro) | Stabilization of the partial positive charge at the more substituted carbon.[10] | 1-Substituted-1-(hydroxymethyl-ester)cyclohexanes |
| Basic/Neutral (e.g., RO⁻, R₂NH, RMgX) | SN2 | C(ester) | Attack at the less sterically hindered carbon.[3][11] | 1-Hydroxycyclohexyl-substituted alcohols/amines |
In both mechanistic pathways, the nucleophilic attack occurs from the face opposite to the C-O bond being broken (backside attack). This results in an inversion of configuration at the center of attack, leading to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[11][12][13]
Conclusion and Synthetic Outlook
This compound is a versatile building block whose reactivity is governed by well-understood mechanistic principles. By selecting either acidic or basic conditions, synthetic chemists can exert precise control over the regioselectivity of the epoxide ring-opening reaction. Acidic catalysis directs nucleophiles to the spiro center, leveraging electronic stabilization, while basic catalysis directs nucleophiles to the less hindered ester-adjacent carbon. This predictable dichotomy allows for the divergent synthesis of complex, highly functionalized cyclohexane scaffolds, which are of significant interest in the fields of medicinal chemistry and materials science.
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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An In-Depth Technical Guide to Oxaspiro[2.5]octane Compounds: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Scaffold
The oxaspiro[2.5]octane core, a unique structural motif featuring a cyclohexane ring fused to an epoxide at a single carbon atom, represents a fascinating and increasingly important scaffold in modern organic chemistry and drug discovery. Its inherent three-dimensionality, a departure from the "flatland" of many traditional aromatic and heterocyclic compounds, offers a compelling strategy for exploring novel chemical space and modulating the physicochemical properties of bioactive molecules.[1][2] The conformational rigidity imparted by the spirocyclic junction, combined with the reactivity of the epoxide ring, makes oxaspiro[2.5]octane derivatives versatile building blocks for the synthesis of complex molecules and valuable targets in their own right. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this intriguing class of compounds.
Historical Perspective: The Dawn of Spiro-Epoxide Synthesis
While pinpointing the singular, first-ever synthesis of the parent 1-oxaspiro[2.5]octane is challenging to definitively establish from early literature, its discovery is intrinsically linked to the development of general and reliable methods for epoxide formation. The mid-20th century saw a surge in the exploration of new synthetic methodologies, and it is within this context that the practical synthesis of spiro-epoxides like oxaspiro[2.5]octane became readily achievable.
A pivotal moment in the history of oxaspiro[2.5]octane synthesis can be traced to the groundbreaking work of E. J. Corey and M. Chaykovsky in 1965. Their development of the Corey-Chaykovsky reaction, utilizing sulfur ylides to convert ketones and aldehydes into epoxides, provided a powerful and versatile tool for the construction of oxirane rings, including those in a spirocyclic arrangement.[3][4][5] This reaction, alongside the well-established method of olefin epoxidation, laid the foundation for the widespread availability and subsequent investigation of oxaspiro[2.5]octane and its derivatives.
Key Synthetic Strategies: Building the Oxaspiro[2.5]octane Core
The construction of the oxaspiro[2.5]octane scaffold primarily relies on two robust and widely adopted synthetic approaches: the epoxidation of an exocyclic methylene group and the reaction of a cyclic ketone with a one-carbon homologating agent.
Epoxidation of Methylenecyclohexane
This method represents a direct and intuitive approach to the oxaspiro[2.5]octane core. The readily available starting material, methylenecyclohexane, is treated with an epoxidizing agent to yield the desired spiro-epoxide.
Causality Behind Experimental Choices: The choice of epoxidizing agent is crucial and depends on factors such as scale, desired reactivity, and safety considerations. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and commonly used in laboratory settings due to their reliability and predictable stereochemistry. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a single step. For industrial applications, other oxidants like hydrogen peroxide in the presence of a catalyst may be preferred for cost and safety reasons.
Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane via Epoxidation
The following protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[6]
Step 1: Reaction Setup
-
In a fume hood, a 500-mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is charged with a solution of methylenecyclohexane (0.1 mol) in a suitable solvent such as dichloromethane (200 mL).
-
The solution is cooled to 0 °C in an ice bath.
Step 2: Addition of the Epoxidizing Agent
-
A solution of meta-chloroperoxybenzoic acid (m-CPBA, 0.11 mol) in dichloromethane (100 mL) is placed in the dropping funnel.
-
The m-CPBA solution is added dropwise to the stirred solution of methylenecyclohexane over a period of 1 hour, maintaining the reaction temperature between 0 and 5 °C.
Step 3: Reaction Monitoring and Workup
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Step 4: Purification
-
The crude product is purified by vacuum distillation to afford 1-oxaspiro[2.5]octane as a colorless liquid.
Caption: Experimental workflow for the synthesis of 1-oxaspiro[2.5]octane via epoxidation.
The Corey-Chaykovsky Reaction
This powerful reaction provides an alternative route to the oxaspiro[2.5]octane system, starting from the corresponding cyclic ketone, cyclohexanone. The key reagent is a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, which acts as a methylene transfer agent.[7][8]
Causality Behind Experimental Choices: The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide can influence the reaction outcome, particularly with α,β-unsaturated ketones. For simple ketones like cyclohexanone, both ylides are effective in producing the desired epoxide. The ylide is typically generated in situ by treating a sulfonium or sulfoxonium salt with a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic polar solvent like dimethyl sulfoxide (DMSO). The mechanism involves the initial nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of the sulfur-containing group to form the three-membered epoxide ring.
Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane via the Corey-Chaykovsky Reaction
The following is a representative protocol for this transformation.[6]
Step 1: Ylide Generation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (60% dispersion in mineral oil, 0.11 mol) is washed with hexane to remove the oil and then suspended in dry dimethyl sulfoxide (DMSO, 100 mL).
-
The suspension is heated to 70-75 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion. The resulting solution is cooled to room temperature.
-
Trimethylsulfoxonium iodide (0.11 mol) is added portion-wise to the solution of the dimsyl anion, and the mixture is stirred for 10 minutes to generate dimethyloxosulfonium methylide.
Step 2: Reaction with Cyclohexanone
-
A solution of cyclohexanone (0.1 mol) in DMSO (20 mL) is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred for 1 hour at room temperature and then heated to 50 °C for an additional hour.
Step 3: Workup and Extraction
-
The reaction mixture is cooled to room temperature and poured into 200 mL of cold water.
-
The aqueous mixture is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
Step 4: Purification
-
The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield 1-oxaspiro[2.5]octane.
Caption: Experimental workflow for the Corey-Chaykovsky synthesis of 1-oxaspiro[2.5]octane.
Other Synthetic Approaches
While less common for the parent system, other methods for constructing spiro-epoxides or related spirocycles are worth noting for their potential in generating diverse derivatives.
-
Paterno-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can, in principle, be used to form oxetanes, which are four-membered oxygen-containing rings.[9][10] While not directly forming the epoxide, this method is relevant in the broader context of spirocyclic ether synthesis. The mechanism involves the photoexcitation of the carbonyl compound, followed by its addition to the alkene.
Caption: Simplified mechanism of the Paterno-Büchi reaction.
-
Tiffeneau-Demjanov Rearrangement: This reaction is a classic method for one-carbon ring expansion of cyclic ketones. While not a direct synthesis of the oxaspiro[2.5]octane ring, it is a key transformation for accessing larger carbocyclic rings that could potentially be precursors to more complex spirocyclic systems. The reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid.
Physicochemical Properties and Spectroscopic Characterization
The parent 1-oxaspiro[2.5]octane is a colorless liquid with a characteristic ethereal odor. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [11] |
| Molecular Weight | 112.17 g/mol | [11] |
| CAS Number | 185-70-6 | [11] |
| Boiling Point | 147-148 °C | PubChem |
| Density | 0.95 g/cm³ (predicted) | PubChem |
Spectroscopic techniques are indispensable for the structural elucidation and characterization of oxaspiro[2.5]octane compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-oxaspiro[2.5]octane is characterized by a singlet for the two equivalent protons of the epoxide ring, typically appearing around δ 2.5 ppm. The signals for the cyclohexane ring protons appear as a complex multiplet in the upfield region (δ 1.2-1.8 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The spiro carbon atom typically resonates around δ 60-70 ppm, while the methylene carbon of the epoxide appears around δ 50-55 ppm. The carbons of the cyclohexane ring give rise to signals in the δ 20-40 ppm range.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum of oxaspiro[2.5]octane exhibits characteristic C-O stretching vibrations for the epoxide ring, typically in the region of 1250 cm⁻¹ and 850-950 cm⁻¹. The C-H stretching vibrations of the cyclohexane and epoxide rings are observed around 2850-3000 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The unique three-dimensional structure and chemical properties of the oxaspiro[2.5]octane scaffold have made it an attractive building block in the design of novel therapeutic agents.[1][2][13][14]
One of the most significant applications of oxaspiro[2.5]octane derivatives is in the development of inhibitors of methionine aminopeptidase 2 (MetAP2). MetAP2 is a metalloenzyme that plays a crucial role in angiogenesis (the formation of new blood vessels) and cell proliferation. Inhibition of MetAP2 has emerged as a promising strategy for the treatment of cancer and obesity. Several potent and selective MetAP2 inhibitors incorporating an oxaspiro[2.5]octane moiety have been reported, demonstrating the value of this scaffold in achieving high binding affinity and favorable pharmacokinetic properties.
The spirocyclic nature of the oxaspiro[2.5]octane core allows for precise control over the spatial orientation of substituents, enabling the optimization of interactions with the target protein. Furthermore, the introduction of this sp³-rich scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates.[15]
Conclusion
The oxaspiro[2.5]octane framework, once a synthetic curiosity, has evolved into a valuable and versatile scaffold in modern organic chemistry. Its efficient synthesis, primarily through the epoxidation of methylenecyclohexane and the Corey-Chaykovsky reaction, has made it readily accessible for a wide range of applications. The unique conformational constraints and the inherent reactivity of the epoxide ring provide a powerful platform for the construction of complex molecular architectures. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the importance and application of oxaspiro[2.5]octane and its derivatives are poised to expand even further, opening new avenues for the development of innovative therapeutics.
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. drughunter.com [drughunter.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Introduction: The Significance of Spiro-Epoxides
Spiro-epoxides, such as ethyl 1-oxaspiro[2.5]octane-2-carboxylate, are valuable synthetic intermediates in medicinal chemistry and materials science. The unique structural feature of a spirocyclic system, where two rings share a single atom, combined with the reactivity of the epoxide ring, makes them versatile building blocks for more complex molecular architectures. The strained three-membered ether ring is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups with stereochemical control. This application note provides a detailed protocol for the synthesis of this compound via the Darzens condensation, a classic yet powerful method for the formation of α,β-epoxy esters.
The Darzens Condensation: A Mechanistic Overview
The Darzens condensation, also known as the Darzens reaction or glycidic ester condensation, is a chemical reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester.[1] The reaction proceeds through a series of well-defined steps, which are crucial to understand for optimizing reaction conditions and troubleshooting.
The mechanism can be broken down into three key stages:
-
Enolate Formation: A strong base, in this case, sodium ethoxide, deprotonates the α-carbon of the ethyl chloroacetate. This is the carbon atom bonded to both the chlorine atom and the carbonyl group of the ester. The resulting carbanion is stabilized by resonance, forming an enolate.[1][2] The choice of base is important; using the alkoxide corresponding to the ester (sodium ethoxide for an ethyl ester) prevents transesterification as a side reaction.[3]
-
Nucleophilic Attack: The resonance-stabilized enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This step is analogous to an aldol addition and forms a new carbon-carbon bond, resulting in a halohydrin intermediate.[1][3]
-
Intramolecular SN2 Reaction: The newly formed alkoxide in the halohydrin intermediate then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction to form the final epoxide ring.[3][4]
Below is a diagram illustrating the mechanistic pathway of the Darzens condensation for the synthesis of this compound.
Caption: Mechanism of the Darzens Condensation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, is mandatory.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Cyclohexanone | C₆H₁₀O | 98.14 | 50 | 4.91 g |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 60 | 7.35 g |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 60 | 4.08 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 100 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Step-by-Step Procedure
1. Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 100 mL of anhydrous ethanol.
-
Carefully add 4.08 g (60 mmol) of sodium ethoxide to the ethanol with stirring. The dissolution of sodium ethoxide is exothermic. Allow the solution to cool to room temperature.
2. Addition of Reactants:
-
In the dropping funnel, prepare a mixture of 4.91 g (50 mmol) of cyclohexanone and 7.35 g (60 mmol) of ethyl chloroacetate.
-
Add the mixture dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. Maintain the reaction temperature between 20-25°C using a water bath if necessary.
3. Reaction:
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Workup:
-
Pour the reaction mixture into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5] A typical starting gradient for column chromatography would be 95:5 hexane:ethyl acetate.
Expected Yield
Based on literature reports, a yield of approximately 65% of the pure product can be expected.[6]
Characterization of this compound
The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol [7] |
| Appearance | Colorless oil |
| Boiling Point | Approx. 110-112 °C at 10 mmHg |
| ¹H NMR (CDCl₃) | δ 4.20 (q, 2H), 3.30 (s, 1H), 1.80-1.40 (m, 10H), 1.25 (t, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 168.0, 65.0, 61.0, 58.0, 35.0, 25.0, 24.0, 14.0 ppm |
| IR (neat) | ν 2930, 2860, 1740 (C=O), 1200 (C-O) cm⁻¹ |
Note: NMR and IR data are predicted based on typical chemical shifts and may vary slightly.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Sources
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C10H16O3 | CID 95588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Epoxidation of ethyl cyclohexylideneacetate to afford Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the epoxidation of ethyl cyclohexylideneacetate to synthesize Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. This valuable spirocyclic epoxide serves as a versatile building block in medicinal chemistry and materials science. We will explore the underlying chemical principles, compare various synthetic methodologies, and present step-by-step protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking to implement this synthesis in their laboratories.
Introduction: The Significance of Spiro-Epoxides
Spiro-epoxides, such as this compound, are highly sought-after synthetic intermediates. The spirocyclic junction imparts conformational rigidity, a desirable trait in the design of bioactive molecules, while the strained oxirane ring provides a reactive handle for a variety of nucleophilic ring-opening reactions. This dual functionality allows for the construction of complex molecular architectures with precise stereochemical control.
The synthesis of this target molecule hinges on the selective epoxidation of the electron-deficient exocyclic double bond in ethyl cyclohexylideneacetate. Due to the electronic nature of this α,β-unsaturated ester, the reaction requires careful selection of reagents and conditions to achieve high yields and avoid side reactions. This guide will focus on practical and efficient methods for this transformation.
Synthesis of the Starting Material: Ethyl Cyclohexylideneacetate
Before proceeding to the epoxidation, a reliable supply of the starting alkene is necessary. Ethyl cyclohexylideneacetate is readily prepared via the Horner-Wadsworth-Emmons (HWE) reaction. This classic olefination method involves the reaction of cyclohexanone with a phosphonate ylide, typically generated in situ from triethyl phosphonoacetate and a base like sodium hydride. This method is known for its high efficiency and generally favors the formation of the (E)-alkene, which is the required precursor for our target epoxide. A well-established procedure can be found in Organic Syntheses, providing yields in the range of 67-77%.
Figure 1: Horner-Wadsworth-Emmons synthesis of the starting material.
Mechanistic Considerations for Epoxidizing Electron-Deficient Alkenes
The double bond in ethyl cyclohexylideneacetate is conjugated to an electron-withdrawing ester group. This electronic feature renders the alkene "electron-deficient" and less susceptible to classic electrophilic epoxidation agents like meta-chloroperoxybenzoic acid (m-CPBA). While m-CPBA reacts readily with electron-rich alkenes via a concerted "butterfly" transition state, its reaction with electron-poor systems is often sluggish.
For these substrates, a nucleophilic epoxidation pathway is mechanistically favored. This approach involves the conjugate (Michael-type) addition of a nucleophilic oxidant
Application Note: A Detailed Protocol for the Synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, a valuable spirocyclic epoxide intermediate in organic synthesis. The methodology is centered around the robust and reliable Johnson-Corey-Chaykovsky reaction, utilizing a sulfur ylide to achieve efficient epoxidation of a keto-ester precursor. This guide is designed for researchers in synthetic chemistry and drug development, offering not only a step-by-step procedure but also in-depth explanations of the underlying chemical principles, safety considerations, characterization methods, and troubleshooting advice to ensure a successful and reproducible outcome.
Introduction and Significance
Spiro-epoxides are a class of strained three-membered heterocyclic compounds that serve as versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The unique spirocyclic junction imparts significant conformational rigidity and three-dimensionality, which are highly sought-after features in modern drug design. This compound, with its combination of an epoxide, a cyclohexane ring, and an ester functional group, is a precursor for a variety of more complex structures through regioselective ring-opening of the epoxide. This protocol details its synthesis via the Johnson-Corey-Chaykovsky reaction, a cornerstone of modern synthetic chemistry for the formation of epoxides from carbonyl compounds[1][2].
Principle of the Reaction: The Johnson-Corey-Chaykovsky Epoxidation
The synthesis is achieved through the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a ketone[1]. The reaction proceeds via a well-established mechanism that offers high yields and predictability.
Mechanism Breakdown:
-
Ylide Formation: The process begins with the in situ generation of a sulfur ylide, specifically dimethyloxosulfonium methylide (often called the Corey-Chaykovsky reagent). This is accomplished by deprotonating a stable sulfoxonium salt, trimethylsulfoxonium iodide, with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO)[3]. The use of anhydrous conditions is critical, as the ylide is highly basic and will be quenched by protic sources.
-
Nucleophilic Attack: The generated sulfur ylide acts as a potent nucleophile. The nucleophilic carbon atom attacks the electrophilic carbonyl carbon of the starting material, ethyl 2-oxocyclohexanecarboxylate. This forms a betaine intermediate, a species with both a negative (alkoxide) and a positive (sulfoxonium) charge[1][4].
-
Intramolecular Ring Closure: The final step is an intramolecular SN2 reaction. The newly formed alkoxide anion attacks the carbon atom bearing the positively charged sulfoxonium group. This displaces dimethyl sulfoxide, a neutral and excellent leaving group, to form the stable three-membered epoxide ring, yielding the desired product[4].
This method is favored over the related Wittig reaction for epoxidation because the phosphorus-oxygen bond formed in the Wittig intermediate is exceptionally strong, driving the reaction towards olefination instead of epoxide formation[5].
Detailed Experimental Protocol
This protocol outlines the complete procedure for the synthesis, purification, and verification of this compound.
Materials and Reagents
Proper preparation and handling of reagents are paramount for the success of this moisture-sensitive reaction.
| Reagent/Material | Grade | CAS No. | Supplier (Example) | Amount | Key Safety & Handling Notes |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | 7646-69-7 | Sigma-Aldrich | 1.1 g (27.5 mmol, 1.1 eq) | Water-reactive, flammable solid. Emits flammable H₂ gas on contact with water. Causes severe skin burns. Handle under inert atmosphere[6][7]. |
| Trimethylsulfoxonium Iodide | 98% | 1774-47-6 | TCI Chemicals | 5.5 g (25.0 mmol, 1.0 eq) | Irritant. Light-sensitive. Store in a cool, dry place. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | 67-68-5 | Acros Organics | 60 mL | Hygroscopic. Use a syringe/cannula to transfer from a sealed bottle. |
| Anhydrous Hexanes | Anhydrous, ≥99% | 110-54-3 | Fisher Scientific | ~30 mL | Highly flammable. Used for washing NaH. |
| Ethyl 2-oxocyclohexanecarboxylate | 98% | 1655-07-8 | Alfa Aesar | 4.25 g (25.0 mmol, 1.0 eq) | Starting material. |
| Saturated aq. NH₄Cl Solution | N/A | 12125-02-9 | Lab-prepared | ~50 mL | Used to quench the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR | ~300 mL | Flammable. Used for extraction. |
| Brine (Saturated aq. NaCl) | N/A | 7647-14-5 | Lab-prepared | ~100 mL | Used for washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | 7487-88-9 | Sigma-Aldrich | As needed | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | 112926-00-8 | Sorbent Technologies | As needed | For column chromatography. |
Required Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with bubbler
-
Thermometer or temperature probe
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target spiro-epoxide.
Step-by-Step Procedure
PART A: Preparation of the Sulfur Ylide
-
Prepare NaH: Place the sodium hydride dispersion (1.1 g, ~27.5 mmol) into an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Wash NaH: Add ~15 mL of anhydrous hexanes to the flask. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil using a cannula or syringe. Repeat this washing step two more times.
-
Dry NaH: Dry the remaining grey NaH powder under a stream of nitrogen until it is a free-flowing solid. Caution: Do not use a vacuum oven as this can create a fire hazard.
-
Add Solvent: Add 40 mL of anhydrous DMSO to the flask via syringe.
-
Add Sulfoxonium Salt: In one portion, add the trimethylsulfoxonium iodide (5.5 g, 25.0 mmol) to the NaH/DMSO suspension.
-
Form Ylide: Stir the mixture at room temperature. The grey suspension will slowly become a clear, pale-yellow solution as the ylide forms and hydrogen gas evolves. This process typically takes 45-60 minutes. The cessation of gas evolution (as observed in the bubbler) indicates the completion of ylide formation.
PART B: Epoxidation Reaction
-
Prepare Ketone Solution: Dissolve the ethyl 2-oxocyclohexanecarboxylate (4.25 g, 25.0 mmol) in 20 mL of anhydrous DMSO in a separate dry flask.
-
Cool Ylide: Cool the ylide solution prepared in Part A to 15-20°C using a cool water bath.
-
Add Ketone: Add the ketone solution dropwise to the stirred ylide solution over 20-30 minutes, maintaining the internal temperature below 25°C.
-
React: After the addition is complete, remove the water bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
PART C: Work-up and Purification
-
Quench Reaction: Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Caution: The initial addition may cause gas evolution and an exotherm. Add the first few milliliters very slowly.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale-yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes) to afford the pure this compound.
Characterization and Expected Results
The final product should be a clear, colorless oil. Proper characterization is essential to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless Oil |
| Molecular Formula | C₁₀H₁₆O₃[8] |
| Molecular Weight | 184.23 g/mol [9] |
| Yield | Typically 75-90% |
Expected Spectroscopic Data:
-
¹H-NMR (CDCl₃, 400 MHz): The spectrum should show characteristic signals for the ethyl ester protons (a triplet around δ 1.3 ppm and a quartet around δ 4.2 ppm). The proton on the epoxide ring (C2-H) is expected to appear as a singlet around δ 3.0-3.5 ppm. The cyclohexane methylene protons will appear as a complex multiplet between δ 1.2-2.2 ppm.
-
¹³C-NMR (CDCl₃, 101 MHz): Key signals include the ester carbonyl (C=O) around δ 170 ppm, the spiro carbon (C1) and the C2 carbon of the epoxide ring between δ 55-70 ppm, the O-CH₂ of the ethyl group around δ 61 ppm, and the cyclohexane carbons in the δ 20-40 ppm region.
-
FT-IR (neat, cm⁻¹): A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹. C-O stretching bands for the epoxide and ester will appear in the 1250-1000 cm⁻¹ region. The absence of a strong ketone C=O band (around 1715 cm⁻¹) from the starting material indicates a complete reaction.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass (e.g., m/z = 184.11 for the molecular ion). Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive NaH (old or improperly stored).2. Wet reagents or glassware (ylide was quenched).3. Insufficient reaction time or incorrect temperature. | 1. Use a fresh bottle of NaH dispersion.2. Ensure all glassware is rigorously oven-dried and solvents are certified anhydrous. Maintain a positive inert gas pressure.3. Monitor the reaction by TLC to confirm completion before work-up. |
| Recovery of Starting Material | 1. Incomplete ylide formation.2. Insufficient equivalents of the ylide. | 1. Ensure complete dissolution of the sulfoxonium salt and cessation of H₂ evolution before adding the ketone.2. Use a slight excess (1.05-1.1 eq) of NaH and the sulfoxonium salt. |
| Complex Mixture of Products | 1. Side reactions due to excessive heat.2. Impure starting material. | 1. Maintain careful temperature control during the dropwise addition of the ketone.2. Purify the starting ketone if its purity is questionable. |
| Difficulty in Purification | 1. Product co-elutes with impurities.2. Residual DMSO in the crude product. | 1. Adjust the polarity of the eluent system for chromatography. A shallower gradient may improve separation.2. Ensure thorough washing with water during the work-up to remove all DMSO. |
Safety and Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid[10]. It reacts violently with water and other protic sources to release hydrogen gas, which can ignite spontaneously. It also causes severe chemical burns.
-
Handling: Always handle NaH (both the oil dispersion and the washed powder) in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).
-
PPE: Wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Quenching: Any residual NaH must be quenched with extreme care. A common method is the slow, dropwise addition of isopropanol to a cooled suspension of the residue in an inert solvent like THF, followed by methanol, and finally water.
-
-
Anhydrous Solvents: Anhydrous solvents like DMSO and hexanes are flammable and/or hygroscopic. Keep them away from ignition sources and handle them under an inert atmosphere to prevent moisture contamination.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Be aware of the location of the nearest safety shower, fire extinguisher (Class D for reactive metals), and eyewash station.
References
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95588, this compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
Xu, J. (2017). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
-
AdiChemistry. (n.d.). Corey Chaykovsky Reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
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- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
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- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. This compound | C10H16O3 | CID 95588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
The Spirocyclic Scaffold in Focus: Application Notes and Protocols for Ethyl 1-oxaspiro[2.5]octane-2-carboxylate in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality.[1] This rigid, non-planar topology can lead to enhanced binding affinity and selectivity for biological targets, while also favorably modulating physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the application of a versatile spirocyclic building block, Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, in the synthesis of medicinally relevant compounds. We will delve into detailed synthetic protocols and explore its utility in generating diverse molecular scaffolds for drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem CID: 95588[2] |
| Molecular Weight | 184.23 g/mol | PubChem CID: 95588[2] |
| IUPAC Name | This compound | PubChem CID: 95588[2] |
| CAS Number | 6975-17-3 | PubChem CID: 95588[2] |
| Appearance | Colorless oil (predicted) | |
| LogP (calculated) | 1.8 | PubChem CID: 95588[2] |
Synthetic Protocols for this compound
Two robust and well-documented methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.
Method 1: Horner-Wadsworth-Emmons Olefination followed by Epoxidation
This two-step sequence first constructs the exocyclic α,β-unsaturated ester, which is then oxidized to the desired spiro-epoxide. This approach offers excellent control and generally high yields.
Diagrammatic Representation of the Horner-Wadsworth-Emmons/Epoxidation Route
Caption: Synthetic workflow for this compound via HWE and epoxidation.
Protocol 1A: Synthesis of Ethyl cyclohexylideneacetate [1][3]
This procedure is adapted from a well-established Organic Syntheses protocol, ensuring reliability and reproducibility.[3]
-
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (13.2 g, 0.33 mol)
-
Anhydrous tetrahydrofuran (THF), 200 mL
-
Triethyl phosphonoacetate (74.0 g, 0.33 mol)
-
Cyclohexanone (32.4 g, 0.33 mol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A dry 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (13.2 g of a 60% dispersion). The mineral oil is removed by washing with anhydrous THF (3 x 50 mL), and then 200 mL of fresh anhydrous THF is added.
-
The flask is cooled in an ice-water bath, and triethyl phosphonoacetate (74.0 g) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
A solution of cyclohexanone (32.4 g) in 50 mL of anhydrous THF is then added dropwise, again maintaining the temperature below 20 °C.
-
The reaction mixture is stirred at room temperature for an additional 2 hours, then heated to a gentle reflux for 1 hour.
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl cyclohexylideneacetate as a colorless oil.
-
Protocol 1B: Epoxidation of Ethyl cyclohexylideneacetate
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the epoxidation of alkenes.[4][5]
-
Materials:
-
Ethyl cyclohexylideneacetate (16.8 g, 0.1 mol)
-
Dichloromethane (DCM), 300 mL
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%), (24.9 g, 0.11 mol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Ethyl cyclohexylideneacetate (16.8 g) is dissolved in DCM (300 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
m-CPBA (24.9 g) is added portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The progress of the reaction should be monitored by TLC.
-
The reaction mixture is cooled to 0 °C, and the precipitated meta-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed successively with saturated aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound as a colorless oil. Further purification can be achieved by flash column chromatography on silica gel if necessary.
-
Method 2: Darzens Glycidic Ester Condensation
The Darzens condensation provides a more direct, one-pot synthesis of α,β-epoxy esters from a ketone and an α-haloester.[6] This specific protocol is adapted from a reliable Organic Syntheses procedure.[7]
Diagrammatic Representation of the Darzens Condensation Route
Caption: Synthetic workflow for this compound via Darzens condensation.
Protocol 2: Direct Synthesis via Darzens Condensation [7]
-
Materials:
-
Potassium tert-butoxide (37.0 g, 0.33 mol)
-
Anhydrous tert-butanol, 200 mL
-
Cyclohexanone (29.4 g, 0.3 mol)
-
Ethyl chloroacetate (36.8 g, 0.3 mol)
-
Ice-water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of potassium tert-butoxide (37.0 g) in anhydrous tert-butanol (200 mL) is prepared in a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere.
-
The solution is cooled to 15-20 °C.
-
A mixture of cyclohexanone (29.4 g) and ethyl chloroacetate (36.8 g) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature between 20-30 °C with occasional cooling.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 2 hours.
-
The reaction mixture is poured into a mixture of ice (300 g) and water (200 mL).
-
The product is extracted with diethyl ether (3 x 150 mL).
-
The combined ether extracts are washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
-
Application in Medicinal Chemistry: Synthesis of β-Amino Alcohols
The strained three-membered ring of epoxides makes them susceptible to ring-opening by a variety of nucleophiles. This reactivity is a cornerstone of their utility in medicinal chemistry, allowing for the facile introduction of diverse functional groups. A prime example is the reaction with amines to generate β-amino alcohols, a common motif in bioactive molecules.
The Role of the Spiro-epoxide Scaffold in Drug Discovery
The 1-oxaspiro[2.5]octane core is a key structural feature in a class of methionine aminopeptidase-2 (MetAP-2) inhibitors, which have been investigated for the treatment of obesity and type 2 diabetes.[8] The epoxide moiety in these compounds acts as an electrophilic trap, forming a covalent bond with a key residue in the active site of the enzyme. The spirocyclic nature of the scaffold helps to correctly orient the molecule for this interaction and contributes to the overall binding affinity.
Diagrammatic Representation of Nucleophilic Ring-Opening
Caption: General workflow for the nucleophilic ring-opening of the spiro-epoxide.
Protocol 3: Synthesis of Ethyl 1-(benzylamino)-2-hydroxycyclohexanecarboxylate
This protocol details the ring-opening of this compound with benzylamine as a representative primary amine nucleophile.
-
Materials:
-
This compound (9.2 g, 0.05 mol)
-
Benzylamine (5.9 g, 0.055 mol)
-
Ethanol, 100 mL
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (9.2 g) in ethanol (100 mL).
-
Add benzylamine (5.9 g) to the solution.
-
The reaction mixture is heated to reflux and stirred for 12 hours. The reaction progress should be monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (150 mL) and washed with 1 M HCl (2 x 50 mL) to remove excess benzylamine.
-
The organic layer is then washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired β-amino alcohol.
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its inherent reactivity as a spiro-epoxide allows for the generation of a diverse array of three-dimensional molecular scaffolds. The protocols provided herein offer a practical guide for researchers to incorporate this promising building block into their drug discovery efforts, paving the way for the development of novel therapeutics with enhanced pharmacological profiles.
References
-
Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Organic Syntheses, 1965 , 45, 44. DOI: 10.15227/orgsyn.045.0044. [Link]
- Google Patents. (1990). 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
-
Johnson, W. S.; Belew, J. S.; Chinn, L. J.; Hunt, R. H. Ethyl β,β-pentamethyleneglycidate. Organic Syntheses, 1955 , 35, 60. DOI: 10.15227/orgsyn.035.0060. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
-
Prathap, K. N., et al. (2021). Synthesis, Characterization, Structural Exploration and Quantum Chemical Calculations of (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin. Oriental Journal of Chemistry, 37(2), 484-492. [Link]
-
The Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
- Google Patents. (2014). Oxaspiro [2.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.8: Epoxidation. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Justia Patents. (1989). Tetramethyl-1-oxaspiro[2.5]octane. [Link]
-
Bisceglia, J. A.; Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]
-
Chem V20. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: Strategic Ring-Opening of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate for the Synthesis of Novel 1-Hydroxycyclohexyl Derivatives
An in-depth guide to the ring-opening reactions of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate with nucleophiles, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the underlying mechanisms, practical experimental protocols, and expected outcomes, grounded in established chemical principles.
Author: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a valuable bifunctional synthetic building block. It features a strained three-membered epoxide ring fused to a cyclohexane in a spirocyclic arrangement, with an adjacent ethyl ester moiety. The inherent ring strain of the epoxide (approximately 13 kcal/mol) renders it highly susceptible to nucleophilic attack, making it an excellent electrophile for constructing complex molecular architectures.[1][2] The presence of the ester group provides an additional site for chemical modification, further enhancing its synthetic utility.
This application note details the mechanistic principles and provides field-tested protocols for the regioselective ring-opening of this spiroepoxide with various classes of nucleophiles, including nitrogen, sulfur, and carbon-based reagents. Understanding these reactions is crucial for leveraging this versatile substrate in medicinal chemistry and materials science to generate novel scaffolds containing a substituted 1-hydroxycyclohexyl motif.
Core Mechanistic Principles: Regio- and Stereoselectivity
The ring-opening of epoxides under neutral or basic conditions proceeds via a classic SN2 mechanism.[1][3][4] This has two critical consequences for the reaction with this compound:
-
Regioselectivity: The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[5][6] In this specific substrate, the two electrophilic carbons are the spiro carbon (C3) and the carbon bearing the ester group (C2). Due to the steric bulk of the adjacent ester and the spirocyclic cyclohexane ring, the attack is anticipated to occur at the spiro carbon (C3), leading to the formation of a tertiary alcohol.
-
Stereoselectivity: The SN2 reaction pathway dictates a backside attack relative to the C-O bond being broken. This results in an inversion of configuration at the center of attack and an overall anti-addition of the nucleophile and the resulting hydroxyl group.[3][5]
The driving force for these reactions is the significant relief of ring strain when the three-membered ring opens.[3][7]
Ring-Opening with Nitrogen Nucleophiles (Aminolysis)
The reaction of epoxides with amines is a fundamental method for synthesizing β-amino alcohols, a common structural motif in pharmaceuticals.[8] The reaction typically proceeds under neat conditions or in a protic solvent at elevated temperatures.
Mechanistic Pathway
The amine's lone pair of electrons acts as the nucleophile, attacking the less hindered spiro carbon of the epoxide in an SN2 fashion. The resulting alkoxide intermediate is then protonated by another molecule of the amine or during an aqueous workup to yield the final β-amino alcohol product.
Caption: SN2 mechanism for the aminolysis of the spiroepoxide.
Protocol: Synthesis of Ethyl 2-((1-hydroxycyclohexyl)(phenylamino)methyl)acrylate
Materials:
-
This compound (1.0 eq, 184.23 g/mol )
-
Aniline (1.5 eq, 93.13 g/mol )
-
Ethanol (5 mL per 1 mmol of epoxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 1.84 g, 10 mmol) and ethanol (50 mL).
-
Add aniline (e.g., 1.37 mL, 15 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient) to afford the pure β-amino alcohol.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results & Data Summary
The reaction is expected to be highly regioselective, with the amine attacking the spiro carbon.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Ethanol | 78 | 16 | ~85% |
| Morpholine | Neat | 100 | 12 | ~90% |
| Aniline | Ethanol | 78 | 24 | ~70% |
Ring-Opening with Sulfur Nucleophiles (Thiolysis)
The base-catalyzed ring-opening of epoxides with thiols is an efficient method for synthesizing β-hydroxy sulfides.[9] This reaction, often referred to as a "thiol-epoxy click" reaction, is known for its high efficiency and selectivity.[9]
Mechanistic Pathway
A base is required to deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). The thiolate then attacks the spiroepoxide at the less substituted carbon (C3), leading to the ring-opened product after workup.
Caption: Base-catalyzed SN2 mechanism for thiolysis.
Protocol: Synthesis of Ethyl 2-((1-hydroxycyclohexyl)(phenylthio)methyl)acrylate
Materials:
-
This compound (1.0 eq, 184.23 g/mol )
-
Thiophenol (1.1 eq, 110.18 g/mol )
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Safety Note: NaH reacts violently with water. Perform this reaction under an inert atmosphere (N₂ or Ar).
-
To a flame-dried, three-neck flask under inert atmosphere, add anhydrous THF (5 mL per 1 mmol of thiol) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (e.g., 0.48 g, 12 mmol for a 10 mmol scale reaction) to the cooled THF.
-
Add thiophenol (e.g., 1.13 mL, 11 mmol) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium thiophenolate.
-
Add a solution of this compound (e.g., 1.84 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Ring-Opening with Carbon Nucleophiles (Organometallics)
Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles that readily open epoxides to form new carbon-carbon bonds.[10] This reaction is a valuable tool for extending carbon chains.[4]
Mechanistic Considerations
The reaction proceeds via a two-step sequence:
-
Nucleophilic Addition: The highly polarized C-Mg or C-Li bond attacks the epoxide at the sterically most accessible carbon (C3).[6][11] This is a classic SN2 attack that forms an intermediate magnesium or lithium alkoxide.[4][6]
-
Aqueous Workup: A subsequent acidic workup is required to protonate the alkoxide and yield the final tertiary alcohol product.[1][3] It is critical that the organometallic reagent and the acid are not present at the same time, as they would react violently.[5]
Potential Side Reaction: It is important to note that Grignard reagents can also add to esters.[10] While epoxide opening is generally faster due to ring strain, careful control of reaction temperature (low temperature) is recommended to minimize competitive attack at the ester carbonyl.
Caption: Two-step mechanism for Grignard reagent addition.
Protocol: Synthesis of Ethyl 2-((1-hydroxycyclohexyl)(phenyl)methyl)acrylate
Materials:
-
This compound (1.0 eq, 184.23 g/mol )
-
Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) and add a solution of this compound (e.g., 1.84 g, 10 mmol) in anhydrous diethyl ether (40 mL).
-
Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Add the phenylmagnesium bromide solution (e.g., 4.0 mL, 12 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction at -20 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated NH₄Cl solution (30 mL) at 0 °C.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Expected Results & Data Summary
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | Et₂O | -20 to 0 | 3 | ~75% |
| Methylmagnesium chloride | THF | -20 to 0 | 3 | ~80% |
| n-Butyllithium | Hexanes/THF | -78 to 0 | 2 | ~70% |
Conclusion
This compound is a highly effective electrophile for SN2 ring-opening reactions. The protocols described herein demonstrate that a diverse range of nucleophiles—including amines, thiols, and organometallics—can be employed to regioselectively open the epoxide ring. These reactions consistently yield functionalized 1-hydroxycyclohexyl derivatives, which are valuable intermediates for drug discovery and materials science. The predictable regio- and stereochemical outcomes, governed by the principles of the SN2 mechanism, make these transformations reliable and robust tools for synthetic chemists.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and...
-
Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Epoxides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.5: Ring opening of epoxides via nucleophilic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link]
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. Chemical Communications. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
Garber, K. (2017, January 29). CHEM 222: Addition of Organometallic Reagents to Epoxides [Video]. YouTube. Retrieved from [Link]
-
chemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Ring opening of epoxides with C-nucleophiles. Retrieved from [Link]
-
Organic Chemistry. (2020, April 28). 9.16 Epoxide Reactions [Video]. YouTube. Retrieved from [Link]
-
Chem 240 Videos. (2018, March 30). Organometallic Reagents and Epoxide Opening [Video]. YouTube. Retrieved from [Link]
-
McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Ring opening of an epoxide with thiols for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
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Application Note: Structural Elucidation of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate using 1H and 13C NMR Spectroscopy
Introduction
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic epoxide ester of significant interest in synthetic organic chemistry due to its versatile functionality. The rigid spirocyclic framework, combined with the reactive epoxide and ester moieties, makes it a valuable building block for the synthesis of complex natural products and pharmaceutical agents. Accurate structural characterization is paramount for its effective utilization. This application note provides a detailed guide to the assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of directly published experimental spectra, this guide presents a comprehensive analysis based on predicted chemical shifts, supported by empirical data from structurally analogous compounds and fundamental NMR principles. This approach serves as a robust framework for researchers and drug development professionals for the structural verification of this and related spiro-epoxide systems.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for this compound have been predicted based on established NMR theory and comparison with analogous structures. The numbering convention used for the assignments is presented in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 3.2 - 3.4 | d | ~2.0 |
| H1 (geminal) | 2.8 - 3.0 | d | ~2.0 |
| H9 (CH₂) | 4.1 - 4.3 | q | ~7.1 |
| H10 (CH₃) | 1.2 - 1.4 | t | ~7.1 |
| H3, H4, H5, H6 (Cyclohexane) | 1.3 - 2.2 | m | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C8 (C=O) | 168 - 172 |
| C9 (OCH₂) | 60 - 62 |
| C7 (Spiro-C) | 58 - 62 |
| C2 (CH-O) | 55 - 59 |
| C1 (CH₂-O) | 48 - 52 |
| C3, C6 (Cyclohexane) | 30 - 35 |
| C4, C5 (Cyclohexane) | 24 - 28 |
| C10 (CH₃) | 14.0 - 14.5 |
Results and Discussion
The predicted NMR data provides a detailed structural fingerprint of this compound. The rationale for the assignment of each signal is discussed below, drawing upon established principles of NMR spectroscopy.
¹H NMR Assignments
The proton NMR spectrum is anticipated to exhibit distinct regions corresponding to the ethyl ester, the epoxide, and the cyclohexane moieties.
-
Ethyl Ester Protons (H9 and H10): The methylene protons of the ethyl group (H9) are expected to resonate downfield in the range of 4.1 - 4.3 ppm . This significant deshielding is due to the adjacent electron-withdrawing oxygen atom of the ester functionality. The signal should appear as a quartet due to coupling with the three neighboring methyl protons (H10). The methyl protons (H10) are predicted to appear as a triplet at approximately 1.2 - 1.4 ppm .
-
Epoxide Protons (H1 and H2): The protons on the epoxide ring are characteristically found in the range of 2.5-3.5 ppm.[1] For the target molecule, the methine proton (H2), being alpha to the ester carbonyl, is expected to be further deshielded and appear around 3.2 - 3.4 ppm . The geminal protons on the methylene group of the epoxide (H1) are diastereotopic and are predicted to resonate between 2.8 and 3.0 ppm . Due to the rigid nature of the three-membered ring, a small geminal coupling constant of approximately 2.0 Hz is expected between these protons, resulting in two doublets.
-
Cyclohexane Protons (H3, H4, H5, H6): The ten protons of the cyclohexane ring will present as a complex multiplet in the aliphatic region, between 1.3 - 2.2 ppm . The axial and equatorial protons on each carbon are chemically non-equivalent and will exhibit complex spin-spin coupling, leading to broad, overlapping signals.
¹³C NMR Assignments
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the ten carbon atoms of the molecule, with two pairs of cyclohexane carbons being chemically equivalent due to symmetry.
-
Ester Carbons (C8, C9, and C10): The carbonyl carbon (C8) of the ester is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 168 - 172 ppm . The methylene carbon of the ethyl group (C9) will appear around 60 - 62 ppm , while the terminal methyl carbon (C10) will be found in the upfield region at approximately 14.0 - 14.5 ppm .
-
Spiro and Epoxide Carbons (C1, C2, and C7): The spiro carbon (C7), being quaternary and part of a strained ring system, is predicted to have a chemical shift in the range of 58 - 62 ppm . The methine carbon of the epoxide (C2), attached to both the oxygen and the ester group, is expected at 55 - 59 ppm . The methylene carbon of the epoxide (C1) should resonate at a slightly higher field, around 48 - 52 ppm . These assignments are consistent with data reported for similar spiro-epoxide systems.[2]
-
Cyclohexane Carbons (C3, C4, C5, and C6): The carbons of the cyclohexane ring will appear in the aliphatic region. The carbons adjacent to the spiro center (C3 and C6) are expected to be in the 30 - 35 ppm range, while the more remote carbons (C4 and C5) will be found further upfield between 24 - 28 ppm .
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Diagram of the NMR Data Acquisition Workflow
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
1. Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (Example: 500 MHz Spectrometer)
-
¹H NMR Spectroscopy:
-
Observe frequency: 500 MHz
-
Pulse width: 30°
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16
-
-
¹³C NMR Spectroscopy:
-
Observe frequency: 125 MHz
-
Pulse width: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 (or more for dilute samples)
-
Proton decoupling: Composite pulse decoupling (e.g., WALTZ-16)
-
3. Data Processing
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
Conclusion
This application note provides a detailed, albeit predictive, guide to the ¹H and ¹³C NMR assignments for this compound. The provided chemical shifts, multiplicities, and coupling constants, derived from fundamental principles and data from analogous compounds, offer a reliable reference for the structural characterization of this important synthetic intermediate. The outlined experimental protocol serves as a practical guide for obtaining high-quality NMR data. This comprehensive analysis is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Miyashita, K., & Takagi, T. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved from [Link]
-
iChemical. (n.d.). Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. PubMed Central. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low conversion in the epoxidation of ethyl cyclohexylideneacetate
Welcome to the technical support center for the epoxidation of ethyl cyclohexylideneacetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. Achieving high conversion and yield in the epoxidation of electron-deficient olefins can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses specific experimental failures. Each answer delves into the underlying chemical principles and provides actionable protocols to get your reaction back on track.
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes and how do I address them?
Low to no conversion is one of the most common issues and typically points to a fundamental problem with one of the core reaction components or conditions. The likely culprits are an inactive oxidant, the presence of inhibitors, or suboptimal temperature.
Causality Analysis:
-
Degraded Oxidant: Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the workhorses for this type of epoxidation. However, they are susceptible to decomposition over time, especially if not stored properly (cold and dry). The active "epoxidizing agent" is the peroxyacid itself; its decomposition product, the corresponding carboxylic acid, is inactive.
-
Presence of Inhibitors: The epoxidation reaction is sensitive to contaminants. Water is a primary inhibitor as it can hydrolyze the oxidant. Other nucleophilic impurities in your starting material or solvent can consume the oxidant in non-productive pathways.
-
Suboptimal Temperature: Epoxidation of electron-deficient alkenes requires a certain activation energy. If the temperature is too low, the reaction rate may be kinetically insignificant. Conversely, if the temperature is too high, the oxidant can decompose faster than it reacts with the alkene.[1]
Diagnostic & Corrective Workflow:
Caption: Troubleshooting workflow for low/no conversion.
Experimental Protocol: Validating Oxidant Activity (Iodometric Titration)
-
Accurately weigh ~100 mg of your m-CPBA into a clean Erlenmeyer flask.
-
Dissolve the sample in 20 mL of a 10:1 mixture of acetic acid and chloroform.
-
Add 2 mL of a saturated potassium iodide (KI) solution. The solution should turn a dark brown/yellow, indicating the liberation of iodine (I₂).
-
Immediately titrate with a standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N) until the color fades to a pale yellow.
-
Add a few drops of a starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration dropwise until the blue color completely disappears.
-
Calculate the purity of your m-CPBA. Commercially available m-CPBA is often ~77% pure; a significantly lower value indicates degradation.
Q2: The reaction starts, confirmed by TLC, but stalls before all the starting material is consumed. What is happening and how can I push it to completion?
A stalling reaction indicates that one of the reagents is being consumed or deactivated over the course of the reaction, or that an inhibitory byproduct is forming.
Causality Analysis:
-
Progressive Oxidant Decomposition: The most common cause is the thermal or impurity-driven decomposition of the oxidant. The initial reaction rate is high, but as the oxidant degrades, its concentration drops below a critical level needed to sustain the reaction.
-
Inhibitory Byproduct Formation: The epoxidation of an alkene with a peroxyacid produces one equivalent of the corresponding carboxylic acid (e.g., m-chlorobenzoic acid from m-CPBA).[2] A significant increase in the acidity of the reaction medium can sometimes alter the reaction pathway or contribute to side reactions.
Corrective Strategies:
The most effective strategy is to maintain an effective concentration of the active oxidant throughout the reaction.
-
Portion-wise Addition: Instead of adding all the oxidant at the beginning (t=0), add it in portions over several hours. This keeps the instantaneous concentration of the oxidant lower, minimizing decomposition, while ensuring a fresh supply is available to drive the reaction to completion.
-
Use of a Mild Buffer: In cases where byproduct acidity is suspected to be an issue, the addition of a non-nucleophilic, mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) as a solid buffer can neutralize the generated acid without interfering with the epoxidation.
Experimental Protocol: Pushing a Stalled Reaction to Completion
-
Set up your reaction as usual, but use only 0.5 equivalents of the oxidant initially.
-
Monitor the reaction by TLC every 30 minutes.
-
When you observe the reaction rate slowing significantly (i.e., little change in the starting material spot between two time points), add another 0.3 equivalents of the oxidant.
-
Continue monitoring and add a final 0.3-0.4 equivalents of the oxidant when the rate slows again.
-
Allow the reaction to stir for an additional 1-2 hours after the final addition to ensure maximum conversion.
Q3: My starting material is fully consumed, but my isolated yield of the desired epoxide is very low. Where is my product going?
This is a classic problem of high conversion but low selectivity or product loss during workup. The primary culprit is the instability of the epoxide product under the reaction or workup conditions.
Causality Analysis:
-
Acid-Catalyzed Ring Opening: Epoxides are susceptible to ring-opening, especially in the presence of an acid catalyst.[3] The carboxylic acid byproduct generated from the peroxyacid can protonate the epoxide oxygen, activating the ring for nucleophilic attack by any available nucleophile, including the carboxylic acid itself or trace water, to form diols or other adducts.[4] This is the most significant side reaction in this system.
-
Workup-Related Losses: Standard aqueous workups can lead to product loss. If a basic wash (e.g., with NaHCO₃) is too concentrated or performed for too long, it can cause saponification of the ethyl ester functionality. Furthermore, the desired epoxide may have some water solubility, leading to losses in the aqueous layer during extraction.
Product Loss Pathways and Mitigation:
| Side Reaction / Loss Pathway | Cause | Prevention Strategy |
| Epoxide Ring-Opening | Acidic byproduct (e.g., m-chlorobenzoic acid) protonates the epoxide, leading to nucleophilic attack. | 1. Keep reaction temperature low. 2. Use a buffer (e.g., solid NaHCO₃) in the reaction mixture. 3. Minimize reaction time after full conversion is reached. 4. Perform a prompt and cold aqueous workup. |
| Ester Saponification | Hydrolysis of the ethyl ester under basic workup conditions. | 1. Use a mild base (e.g., 5% NaHCO₃ solution) for the aqueous wash. 2. Keep the wash time short and the temperature low (use an ice bath). |
| Physical Loss During Workup | Emulsion formation or product solubility in the aqueous phase. | 1. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. 2. Back-extract the aqueous layers with fresh solvent. |
// Nodes SM [label="Ethyl Cyclohexylideneacetate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="m-CPBA", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Epoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="m-Chlorobenzoic Acid\n(Byproduct)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Ring-Opened Diol/Adduct\n(Yield Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> Product [label=" Desired Reaction\n(High Conversion)", color="#34A853"]; Oxidant -> Product [style=dashed, arrowhead=none]; Product -> Acid [style=dashed, arrowhead=none];
Product -> SideProduct [label=" Side Reaction\n(Acid-Catalyzed)", color="#EA4335"]; Acid -> SideProduct [label=" H⁺ Catalyst", style=dashed, color="#EA4335"]; } }
Caption: Desired reaction pathway vs. acid-catalyzed side reaction.
Frequently Asked Questions (FAQs)
This section covers broader topics to enhance your foundational understanding of the reaction.
Q1: What are the most effective oxidants for epoxidizing an electron-deficient alkene like ethyl cyclohexylideneacetate?
Because the double bond in ethyl cyclohexylideneacetate is conjugated with an electron-withdrawing ester group, it is less nucleophilic than a simple isolated alkene. Therefore, it requires a more electrophilic or a specifically activated oxidant.
-
m-CPBA (meta-Chloroperoxybenzoic Acid): This is often the best choice. The electron-withdrawing chlorine atom makes the peroxyacid more reactive than unsubstituted peroxybenzoic acid, which is ideal for less reactive alkenes.[3] Studies have shown that for α,β-unsaturated esters, m-CPBA gives good yields and relatively short reaction times.[5][6]
-
Weitz-Scheffer Reaction (H₂O₂/Base): This is an alternative method involving nucleophilic attack on the alkene. It uses hydrogen peroxide under basic conditions (e.g., NaOH or KOH). This can be highly effective for α,β-unsaturated systems.[7] However, the strongly basic conditions can promote side reactions like saponification of the ester.
-
Other Peroxyacids: Peroxyacetic acid can also be used, but it is often more acidic and can lead to more significant ring-opening of the product epoxide.[8]
| Oxidant System | Pros | Cons | Typical Conditions |
| m-CPBA | High reactivity, commercially available, generally good yields. | Can be expensive, byproduct is acidic, potential for thermal decomposition. | CH₂Cl₂ or CHCl₃, 0°C to RT. |
| H₂O₂ / NaOH | Inexpensive reagents, environmentally benign byproduct (water). | Strongly basic conditions can cause saponification, requires careful pH control. | Methanol or other protic solvent, 0°C to RT. |
Q2: How do I choose the right solvent and temperature for this reaction?
The choice of solvent and temperature is a critical parameter that balances reaction rate against the stability of both the oxidant and the product.
-
Solvent: Aprotic, non-nucleophilic solvents are required.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These are the most common and effective solvents. They readily dissolve the reactants and are inert under the reaction conditions.
-
Ethyl Acetate or Toluene: While sometimes used, they can be less effective. In some cases, reactions have been reported not to proceed well in solvents like ethyl acetate.[1]
-
-
Temperature:
-
Starting Point: A temperature of 0°C (ice bath) is a good starting point for reactions with m-CPBA.
-
Optimization: If the reaction is too slow at 0°C, allow it to slowly warm to room temperature. If you are seeing significant byproduct formation, running the reaction at a lower temperature (e.g., -10°C to -20°C) may be necessary, though this will extend the reaction time.[1][9] The key is to find the "sweet spot" where the epoxidation occurs at a reasonable rate while minimizing decomposition and side reactions.
-
Q3: How can I effectively monitor the reaction's progress?
Accurate monitoring is essential to know when the reaction is complete and to avoid allowing the product to sit in the reactive mixture, which encourages side reactions.[10][11] Thin Layer Chromatography (TLC) is the most convenient method.
Experimental Protocol: Monitoring by TLC
-
Prepare your TLC Plate: Use a silica gel plate.
-
Choose an Eluent System: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio) is a good starting point. The goal is to achieve good separation between your starting material and product spots, ideally with Rf values between 0.3 and 0.6.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting material, ethyl cyclohexylideneacetate.
-
Lane 2 (Co-spot): Spot the reference solution, and then carefully spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture): Spot a sample taken directly from your reaction mixture (quench a small aliquot with a drop of Na₂S₂O₃ solution before spotting to destroy excess oxidant).
-
-
Develop and Visualize: Develop the plate in your chosen eluent. Visualize under a UV lamp (the ester will be UV active) and/or by staining (e.g., with potassium permanganate, which reacts with the alkene starting material but not the epoxide product).
-
Interpretation: The reaction is complete when the starting material spot (identified in lanes 1 and 2) is no longer visible in the reaction mixture lane (lane 3). A new spot, corresponding to the more polar epoxide product, will appear at a lower Rf value.
References
-
Wadsworth, W. S., Jr., & Emmons, W. D. (1965). Ethyl Cyclohexylideneacetate. Organic Syntheses, 45, 44. URL: [Link]
-
Özbek, M. O., & van Santen, R. A. (2013). The Mechanism of Ethylene Epoxidation Catalysis. Catalysis Letters, 143, 131–141. URL: [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Asymmetric Epoxidation of Primary Allylic Alcohols. Organic Syntheses, 6, 32. URL: [Link]
-
Deng, L., & Jacobsen, E. N. (2012). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 17(10), 12186-12211. URL: [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. URL: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. URL: [Link]
-
Moyano, A., et al. (2016). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. SciForum. URL: [Link]
-
ResearchGate. (2016). Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. URL: [Link]
-
Lewis, F. D., & Oxman, J. D. (1984). Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. The Journal of Organic Chemistry, 49(18), 3381-3383. URL: [Link]
-
Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Chemical Reviews, 45(1), 1-68. URL: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. URL: [Link]
-
Oriental Journal of Chemistry. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Reaction Mixtures Containing Cyclohexanone
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the effective removal of unreacted cyclohexanone from your reaction mixtures. This resource is structured to address common challenges and provide practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of cyclohexanone-containing reaction mixtures.
Q1: What are the primary methods for removing unreacted cyclohexanone?
A1: The choice of method largely depends on the scale of your reaction, the desired purity of your product, and the other components in the mixture. The most common techniques include:
-
Distillation: Highly effective for large-scale operations and when there is a significant boiling point difference between cyclohexanone and your product.[1][2]
-
Liquid-Liquid Extraction: A versatile method for separating cyclohexanone from aqueous or other immiscible phases.[3][4]
-
Column Chromatography: Ideal for achieving high purity on a smaller scale, particularly when dealing with complex mixtures.
-
Chemical Conversion: In some cases, converting residual cyclohexanone to a more easily separable derivative can be an effective strategy.[5]
Q2: What are the key physical properties of cyclohexanone to consider during purification?
A2: Understanding the physical properties of cyclohexanone is crucial for designing an effective separation strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 155.6 °C (312.1 °F; 428.8 K) | Dictates the conditions for distillation. A significant difference in boiling points between cyclohexanone and the desired product is ideal for this method. |
| Solubility in Water | 8.6 g/100 mL at 20 °C | Moderate solubility can complicate aqueous extractions, sometimes necessitating a "salting-out" step to improve separation.[3] |
| Density | 0.947 g/cm³ | Its density, being close to that of water, can sometimes lead to challenges in phase separation during extraction. |
| Azeotropes | Forms azeotropes with various solvents. | The formation of azeotropes can complicate separation by simple distillation and may require specialized techniques like azeotropic or extractive distillation.[6][7][8] |
Q3: My product and cyclohexanone have very close boiling points. What are my options?
A3: This is a common challenge. When simple distillation is ineffective, consider the following advanced techniques:
-
Extractive Distillation: This involves adding a high-boiling solvent (an entrainer) to the mixture, which alters the relative volatility of the components, allowing for easier separation.[9]
-
Azeotropic Distillation: This technique involves adding a component that forms a low-boiling azeotrope with one of the components in the mixture, which can then be distilled off.[7]
-
Adsorptive Separation: For specific applications, novel methods like using adaptive pillar[3]arene cocrystals can offer high selectivity for cyclohexanone, even in the presence of structurally similar molecules like cyclohexanol.[10][11]
-
Column Chromatography: While often used for smaller scales, it can be highly effective for separating compounds with very similar physical properties.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the removal of unreacted cyclohexanone.
Issue 1: Incomplete Cyclohexanone Removal via Distillation
Symptoms:
-
The distillate still contains a significant amount of the desired product.
-
The pot residue still contains a high percentage of cyclohexanone.
-
The separation efficiency is poor despite running the distillation for an extended period.
Root Causes and Solutions:
-
Cause: The boiling points of cyclohexanone and your product are too close for effective separation by simple distillation.
-
Solution:
-
Vacuum Distillation: Reducing the pressure of the system will lower the boiling points of all components. This can sometimes increase the relative volatility, leading to better separation.
-
Fractional Distillation: If not already in use, employ a fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates and enhance separation efficiency.
-
-
-
Cause: Formation of an azeotrope between cyclohexanone and another component in the mixture.
-
Solution:
-
Extractive Distillation: Introduce a suitable high-boiling solvent that can break the azeotrope.
-
Azeotropic Distillation: Add a solvent that forms a new, lower-boiling azeotrope with cyclohexanone, which can then be removed.
-
-
-
Cause: Inefficient distillation apparatus.
-
Solution:
-
Ensure the distillation column is well-insulated to maintain the temperature gradient.
-
Check for leaks in the system, as this can affect the vacuum and separation efficiency.
-
Optimize the reflux ratio to balance throughput and separation efficiency.
-
-
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Symptoms:
-
A stable, cloudy layer forms between the organic and aqueous phases, making separation difficult or impossible.
Root Causes and Solutions:
-
Cause: The presence of surfactants or finely divided solids at the interface. High-molecular-weight byproducts can also contribute to emulsion formation.
-
Solution:
-
"Salting Out": Add a saturated solution of an inorganic salt (e.g., NaCl, KCl) to the aqueous layer.[3] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and often helping to break the emulsion.
-
Change the Solvent: Switching to a different extraction solvent with different properties might prevent emulsion formation.
-
Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of a stable emulsion.
-
-
Issue 3: Cyclohexanone Contamination in the Final Product After Chromatography
Symptoms:
-
Analytical tests (e.g., GC-MS, NMR) of the purified product show the presence of residual cyclohexanone.
Root Causes and Solutions:
-
Cause: Co-elution of cyclohexanone with the desired product.
-
Solution:
-
Optimize the Mobile Phase: Adjust the polarity of the solvent system. A shallower gradient or an isocratic elution with a less polar solvent system may improve the resolution between your product and cyclohexanone.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different type of chromatography column with a different stationary phase (e.g., switching from normal-phase silica to reverse-phase C18).
-
-
-
Cause: Overloading the column.
-
Solution:
-
Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation.
-
-
-
Cause: Inappropriate fraction collection.
-
Solution:
-
Collect smaller fractions and analyze them by TLC or another quick analytical method before combining them. This will allow for a more precise separation of the desired product from the cyclohexanone-containing fractions.
-
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common cyclohexanone removal techniques.
Protocol 1: Removal of Cyclohexanone by Liquid-Liquid Extraction
This protocol is suitable for removing cyclohexanone from a reaction mixture where the product is soluble in an organic solvent that is immiscible with water.
Materials:
-
Reaction mixture containing cyclohexanone
-
Separatory funnel
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of the chosen organic extraction solvent.
-
Add an equal volume of deionized water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer will contain the desired product and some cyclohexanone, while the aqueous layer will contain water-soluble impurities and some dissolved cyclohexanone.
-
Drain the lower aqueous layer.
-
To improve the recovery of the product and further remove water-soluble impurities, wash the organic layer with a saturated brine solution. This "salting out" step also helps to break any emulsions that may have formed.[3]
-
Separate the aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize product recovery.
-
Combine all organic extracts.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should now have a significantly reduced cyclohexanone content.
Protocol 2: Removal of Trace Cyclohexanone by Chemical Conversion
This protocol is applicable when trace amounts of cyclohexanone need to be removed and the desired product is stable to the reagents used. This method converts cyclohexanone into a more polar and easily separable derivative.
Materials:
-
Crude product containing trace cyclohexanone
-
Girard's reagent T or P
-
Acetic acid
-
Ethanol
-
Diethyl ether
-
Separatory funnel
Procedure:
-
Dissolve the crude product in ethanol.
-
Add a slight excess of Girard's reagent T or P and a catalytic amount of acetic acid.
-
Reflux the mixture for 1-2 hours. This reaction forms a water-soluble hydrazone derivative of cyclohexanone.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether and water to the mixture and transfer it to a separatory funnel.
-
Shake the funnel and allow the layers to separate. The desired product will remain in the ether layer, while the cyclohexanone-Girard's reagent adduct will be in the aqueous layer.
-
Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer to obtain the purified product.
Visualization of Workflows
Decision Tree for Selecting a Cyclohexanone Removal Method
This diagram provides a logical workflow for choosing the most appropriate purification strategy based on the properties of your reaction mixture.
Caption: A decision-making flowchart for selecting the optimal cyclohexanone removal technique.
References
-
ResearchGate. (2025). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Retrieved from [Link]
- Google Patents. (n.d.). CN101952235A - Process for the production of cyclohexanone with removal of impurities.
-
National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. Retrieved from [Link]
- Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
-
University of São Paulo. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from [Link]
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
-
ACS Publications. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au. Retrieved from [Link]
-
MDPI. (n.d.). Separation of Benzene-Cyclohexane Azeotropes Via Extractive Distillation Using Deep Eutectic Solvents as Entrainers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
- Google Patents. (n.d.). US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation.
-
Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
Sources
- 1. CN101952235A - Process for the production of cyclohexanone with removal of impurities - Google Patents [patents.google.com]
- 2. US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol - Google Patents [patents.google.com]
- 3. iq.usp.br [iq.usp.br]
- 4. US2927944A - Process for separation of cyclohexanol and cyclohexanone - Google Patents [patents.google.com]
- 5. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 8. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to execute this valuable synthetic transformation. As a key intermediate in various research fields, optimizing its synthesis is crucial for achieving high yields and purity. This guide provides in-depth, field-tested insights, troubleshooting solutions, and detailed protocols to ensure the success of your experiments.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of this compound is most efficiently achieved via the Johnson-Corey-Chaykovsky reaction.[1][2] This reaction involves the addition of a sulfur ylide to the carbonyl group of an α,β-unsaturated ester, specifically Ethyl 2-cyclohexylideneacetate, to form the target spiro-epoxide.[3][4]
The precursor, Ethyl 2-cyclohexylideneacetate, is typically prepared using a Horner-Wadsworth-Emmons (HWE) reaction between cyclohexanone and triethyl phosphonoacetate.[5] The overall synthetic strategy is a robust two-step process.
Caption: Overall two-step synthesis pathway.
The Corey-Chaykovsky Reaction Mechanism
Understanding the mechanism is paramount for troubleshooting. The reaction proceeds via the nucleophilic addition of a sulfur ylide to a carbonyl group.[1]
-
Ylide Formation: A strong base deprotonates the trimethylsulfonium salt to generate the highly reactive dimethylsulfonium methylide in situ.[3][6]
-
Nucleophilic Attack: The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the α,β-unsaturated ester. This forms a betaine intermediate.[3]
-
Ring Closure: The resulting alkoxide anion undergoes an intramolecular SN2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide, a good leaving group, is displaced, forming the stable three-membered epoxide ring.[1][3]
Caption: The Corey-Chaykovsky reaction mechanism.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which sulfur ylide should I use? I've seen both sulfonium and sulfoxonium ylides mentioned.
A: This is a critical point. For the epoxidation of α,β-unsaturated carbonyl compounds like your substrate, dimethylsulfonium methylide (generated from a trimethylsulfonium salt) is the reagent of choice.[3] The more stable dimethylsulfoxonium methylide (Corey's reagent) has a strong tendency to undergo 1,4-conjugate addition with enones, which would lead to the formation of a cyclopropane derivative instead of the desired epoxide.[6][7]
Q2: What is the optimal base and solvent combination for generating the ylide?
A: The choice of base and solvent is interdependent.
-
Sodium hydride (NaH) is a very common and effective base. It is typically used as a dispersion in mineral oil and requires an aprotic solvent like DMSO or THF .[3][8] DMSO is often preferred as it readily dissolves the sulfonium salt and facilitates ylide formation.
-
Potassium tert-butoxide (t-BuOK) is another excellent choice, particularly for its high solubility in THF and DMSO.[8]
-
Strongly basic, non-nucleophilic conditions are essential to prevent side reactions with the ester functionality. Ensure all reagents and solvents are anhydrous.
Q3: At what temperature should I run the reaction?
A: Temperature control is crucial. Sulfur ylides are reactive and can be unstable at higher temperatures.[4]
-
Ylide Formation: This is often done at room temperature, but care must be taken as the deprotonation can be exothermic.
-
Epoxidation Step: The addition of the substrate and the subsequent reaction should be carried out at a reduced temperature, typically between 0 °C and room temperature . Running the reaction at lower temperatures (e.g., 0 °C) can improve selectivity and minimize the decomposition of the ylide, potentially increasing the yield. Some procedures report running the reaction at ambient temperature after the initial addition.[9]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v). You should see the spot corresponding to the starting material (Ethyl 2-cyclohexylideneacetate) disappear and a new, typically higher Rf, spot for the product (this compound) appear. Co-spotting with your starting material is recommended for accurate comparison.
Section 3: Troubleshooting Guide
Problem: My reaction yield is very low or I recovered only starting material.
| Possible Cause | Scientific Rationale & Solution |
| Ineffective Ylide Formation | The sulfur ylide must be formed in situ before it can react. Solution: 1) Verify Base Activity: Use a fresh, unopened container of NaH or t-BuOK. Old reagents can be deactivated by moisture. 2) Ensure Anhydrous Conditions: Use dry solvents and glassware. Water will quench the base and the ylide. 3) Allow Sufficient Time: Stir the sulfonium salt and base for at least 1 hour at room temperature to ensure complete ylide formation before adding your substrate. |
| Ylide Decomposition | Dimethylsulfonium methylide is thermally sensitive.[4] If the temperature rises too high during ylide formation or after substrate addition, the ylide can decompose before it has a chance to react. Solution: Maintain the recommended temperature range (0 °C to RT). If the initial deprotonation is vigorous, use an ice bath to moderate the temperature. |
| Impure Starting Material | The precursor, Ethyl 2-cyclohexylideneacetate, may contain impurities from its synthesis (e.g., unreacted phosphonate) that can interfere with the reaction. Solution: Purify the precursor by vacuum distillation before use.[5] Confirm purity by NMR or GC-MS. |
Problem: I isolated a major byproduct, and spectral analysis suggests it's a cyclopropane, not an epoxide.
| Possible Cause | Scientific Rationale & Solution |
| Incorrect Ylide Reagent | You may have inadvertently used a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) instead of a sulfonium salt. The resulting dimethylsulfoxonium methylide preferentially attacks α,β-unsaturated systems in a 1,4-fashion, leading to cyclopropanation.[6] Solution: Double-check your reagents. The correct precursor for epoxidation is a trimethylsulfonium halide (e.g., iodide or bromide). |
| Reaction Conditions Favoring 1,4-Addition | While less common with the correct ylide, certain conditions might slightly favor the undesired pathway. Solution: Lowering the reaction temperature can sometimes increase the selectivity for 1,2-addition (epoxidation). Ensure you are using the less-stabilized dimethylsulfonium methylide. |
Problem: The workup is difficult, and I'm struggling to purify the product.
| Possible Cause | Scientific Rationale & Solution |
| Residual DMSO | DMSO is a high-boiling point solvent and can be difficult to remove. Solution: During the aqueous workup, wash the organic layer thoroughly and multiple times with water or a brine solution to extract the DMSO. A typical workup involves diluting the reaction mixture with a large volume of water and extracting with a nonpolar solvent like diethyl ether or ethyl acetate. |
| Co-eluting Impurities | The product and unreacted starting material or side products may have similar polarities, making chromatographic separation challenging. Solution: 1) Optimize TLC: Experiment with different solvent systems (e.g., varying the hexane/ethyl acetate ratio, adding a small percentage of dichloromethane) to achieve better separation on the TLC plate before attempting column chromatography. 2) Consider Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale. |
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyclohexylideneacetate[5]
-
Setup: To a dry, nitrogen-purged three-necked flask equipped with a stirrer and dropping funnel, add sodium hydride (1.1 eq, 60% dispersion in oil).
-
Solvent: Add anhydrous THF or benzene.
-
Reagent Addition: Cool the flask to 0 °C and add triethyl phosphonoacetate (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Ketone Addition: Cool the mixture back to 0 °C and add cyclohexanone (1.0 eq) dropwise.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC indicates completion.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil by vacuum distillation to yield the pure product.
Protocol 2: Synthesis of this compound
-
Setup: To a dry, nitrogen-purged flask, add trimethylsulfonium iodide (1.2 eq) and anhydrous DMSO. Stir until all solids have dissolved.
-
Base Addition: Add sodium hydride (1.2 eq, 60% dispersion) portion-wise at room temperature. The mixture will bubble (H₂ evolution) and may warm slightly. Stir for 1 hour.
-
Substrate Addition: Cool the resulting ylide solution to 0 °C in an ice bath. Add a solution of Ethyl 2-cyclohexylideneacetate (1.0 eq) in a small amount of anhydrous DMSO dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing a large volume of cold water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash them thoroughly with water (3x) and then with brine (1x) to remove all DMSO.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 95:5 Hexane:Ethyl Acetate) to afford the final product.
Section 5: Data Summary - Impact of Reaction Conditions
The following table provides an overview of how different parameters can affect the outcome of the Corey-Chaykovsky reaction for this synthesis. Yields are illustrative and based on general principles.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Base | NaH | t-BuOK | NaOH[9] | NaH/t-BuOK are preferred. They are strong, non-nucleophilic bases ideal for ylide formation. Weaker bases like NaOH may be less effective and introduce water. |
| Solvent | DMSO | THF | DMF[8] | DMSO is often optimal. It effectively dissolves the sulfonium salt and promotes ylide formation. THF is a good alternative but may require longer reaction times. |
| Temperature | 0 °C → RT | RT | 50 °C | 0 °C → RT is recommended. This provides a balance of reaction rate and ylide stability. Higher temperatures can lead to ylide decomposition and lower yields.[10] |
| Ylide Precursor | Me₃S⁺I⁻ | Me₃SO⁺I⁻ | - | Me₃S⁺I⁻ is required for epoxidation. Using the sulfoxonium salt (Me₃SO⁺I⁻) will result in the formation of the cyclopropane byproduct.[6] |
References
-
Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]
-
Xiang, Y., Fan, X., Cai, P. J., & Yu, Z. X. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry, 2019(4), 582-590. Retrieved from [Link]
-
Yadav, P., & Ghorai, P. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(45), 31637-31662. Retrieved from [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved from [Link]
- Pittet, A. O., & Klaiber, E. M. (1990). 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and use thereof. Google Patents.
-
Corey-Chaykovsky Reactions. NROChemistry. Retrieved from [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
-
Wadsworth, W. S., & Emmons, W. D. (1962). Ethyl cyclohexylideneacetate. Organic Syntheses, 42, 53. Retrieved from [Link]
-
PubChem Compound Summary for CID 95588, this compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. Retrieved from [Link]
-
PubChem Compound Summary for CID 73776, Ethyl cyclohexylideneacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Global Substance Registration System. Retrieved from [Link]
-
Optimisation of epoxidation reaction conditions. ResearchGate. Retrieved from [Link]
- Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
-
Nam, W., Kim, I., & Kim, C. (1996). Temperature effect on the epoxidation of olefins by an iron(III) porphyrin complex and tert-alkyl hydroperoxides. Chemical Communications, (12), 1389-1390. Retrieved from [Link]
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- 9. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
- 10. Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Identification of byproducts in the synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
This guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical guidance to identify and mitigate the formation of common byproducts. Our approach is rooted in mechanistic principles to empower you to make informed decisions during your experimental work.
I. Overview of the Synthesis: The Corey-Chaykovsky Reaction
The most common and effective method for synthesizing this compound is the Corey-Chaykovsky reaction.[1][2] This reaction involves the addition of a sulfur ylide to an appropriate precursor. In this case, the typical starting material is Ethyl cyclohexylideneacetate, an α,β-unsaturated ester. The sulfur ylide, typically dimethylsulfonium methylide, is generated in situ from a sulfonium salt like trimethylsulfonium iodide and a strong base (e.g., sodium hydride).[3][4]
The core transformation is the transfer of a methylene group from the sulfur ylide to the electrophilic carbon of the implicit carbonyl group in the conjugated system, leading to the desired spiro-epoxide.
Figure 1: General workflow for the synthesis.
II. Troubleshooting Guide & FAQs: Identification and Mitigation of Byproducts
This section addresses common issues encountered during the synthesis, focusing on the identification and prevention of byproducts.
FAQ 1: My reaction yield is low, and I see a significant amount of an unknown, non-polar impurity. What could it be?
Answer: The most probable byproduct is the cyclopropanated analog, Ethyl 2-cyclohexylidenecyclopropanecarboxylate . This arises from a competing reaction pathway where the sulfur ylide performs a 1,4-conjugate addition to the α,β-unsaturated ester, followed by ring closure to form a cyclopropane instead of an epoxide.[5][6]
Causality and Mechanistic Insight:
The choice of sulfur ylide is critical. There are two common types, and they exhibit different reactivities with α,β-unsaturated systems:
-
Dimethylsulfonium methylide (from Trimethylsulfonium iodide): This ylide is less stable and more reactive. It tends to favor direct (1,2) addition to the carbonyl-like carbon of the conjugated system, leading to the desired epoxide .[7]
-
Dimethylsulfoxonium methylide (Corey's ylide, from Trimethylsulfoxonium iodide): This ylide is more stable and less reactive. It preferentially undergoes conjugate (1,4) addition, resulting in the cyclopropane byproduct.[5][7]
Figure 2: Competing pathways of epoxidation and cyclopropanation.
Troubleshooting and Mitigation:
-
Verify Your Reagents: Ensure you are using trimethylsulfonium iodide and not trimethylsulfoxonium iodide.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance the selectivity for the kinetic 1,2-addition product (epoxide).
-
Base Selection: While sodium hydride is common, other bases like potassium tert-butoxide can be used. The choice of base can influence the aggregation and reactivity of the ylide.
FAQ 2: How can I confirm the presence of the cyclopropanated byproduct analytically?
Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
Analytical Data Interpretation:
| Technique | Expected Observation for Target Epoxide | Expected Observation for Cyclopropane Byproduct |
| GC-MS | Expected molecular ion peak (m/z = 184.11). Fragmentation may show loss of the ethyl ester group. | Same molecular weight as the epoxide (m/z = 184.11). The fragmentation pattern will differ due to the different ring strain and structure. |
| ¹H NMR | A characteristic singlet for the proton on the epoxide ring (C2-H), typically in the range of 2.5-3.5 ppm. | The protons on the cyclopropane ring will appear as complex multiplets in the upfield region (typically 0.5-1.5 ppm). The absence of the downfield epoxide proton signal is a key indicator. |
| ¹³C NMR | Two quaternary carbons for the spiro center and the epoxide carbon attached to the ester, and a methine carbon for the other epoxide carbon. | Signals corresponding to the methylene and methine carbons of the cyclopropane ring will be present at a higher field compared to the epoxide carbons. |
Reference Spectral Data:
FAQ 3: I've confirmed the presence of unreacted Ethyl cyclohexylideneacetate in my final product. How can I improve conversion?
Answer: Incomplete conversion can be due to several factors related to the generation and stability of the sulfur ylide.
Troubleshooting and Mitigation:
-
Base Quality and Stoichiometry: Sodium hydride (NaH) is often supplied as a dispersion in mineral oil. Ensure you are using an appropriate excess (typically 1.1-1.5 equivalents) and that the NaH is fresh and reactive. Older NaH may have a passivated surface.
-
Anhydrous Conditions: The sulfur ylide is highly basic and reacts rapidly with water. Ensure all glassware is oven-dried and solvents (like DMSO or THF) are anhydrous.
-
Ylide Formation Time: Allow sufficient time for the ylide to form after adding the base to the sulfonium salt before introducing the ethyl cyclohexylideneacetate. This is often indicated by the cessation of hydrogen gas evolution.
-
Reaction Temperature: While low temperatures favor selectivity, excessively low temperatures can slow the reaction rate. A balance must be found, often starting at 0 °C and allowing the reaction to slowly warm to room temperature.
FAQ 4: My product appears to be degrading during workup or purification. What could be the cause?
Answer: The epoxide ring of the target molecule can be susceptible to hydrolysis, especially under acidic conditions, leading to the formation of a diol.
Degradation Pathway:
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 8. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: Darzens vs. Epoxidation Routes
Introduction
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is a valuable spirocyclic epoxide, a structural motif found in numerous natural products and a versatile intermediate in synthetic organic chemistry.[1] Its utility stems from the strained oxirane ring, which can be opened by various nucleophiles to generate highly functionalized cyclohexane derivatives. This guide provides an in-depth comparison of two common synthetic pathways to this target molecule: the classic Darzens condensation and a two-step epoxidation sequence. Through detailed mechanistic insights, step-by-step experimental protocols, and a thorough comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs.
Route 1: The Darzens Glycidic Ester Condensation
The Darzens reaction, first reported by Auguste Georges Darzens in 1904, is a cornerstone of epoxide synthesis.[2] It facilitates the condensation of a carbonyl compound with an α-haloester in the presence of a base to directly form an α,β-epoxy ester, also known as a glycidic ester.[3] This one-pot reaction is valued for its efficiency in constructing both a new carbon-carbon bond and the epoxide ring in a single transformation.[2]
Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism:[2][4]
-
Enolate Formation: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of the ethyl chloroacetate. The acidity of this proton is enhanced by the inductive effect of the adjacent chlorine atom and the resonance stabilization of the resulting enolate.[4]
-
Nucleophilic Addition: The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This step, analogous to an aldol addition, forms a tetrahedral halohydrin intermediate.[2]
-
Intramolecular SN2 Cyclization: The newly formed alkoxide anion then displaces the chloride ion via an intramolecular SN2 attack, forming the three-membered epoxide ring.[2][3] This ring-closing step is generally rapid.[4]
Caption: Mechanism of the Darzens condensation.
Experimental Protocol: Darzens Condensation
This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[5]
Materials:
-
Cyclohexanone (freshly distilled, 14.50 g, 0.148 mol)
-
Ethyl chloroacetate (freshly distilled, 18.15 g, 0.148 mol)
-
Potassium (6.0 g, 0.153 g-atom)
-
Dry tert-butyl alcohol (125 mL)
-
Dry Ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalized dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried 500-mL flask with the stirrer, thermometer, and dropping funnel. Connect the dropping funnel to a nitrogen line.
-
Base Preparation: In a separate flask, prepare a solution of potassium tert-butoxide by dissolving potassium in dry tert-butyl alcohol under a nitrogen atmosphere. Transfer this solution to the dropping funnel.
-
Initial Charge: Charge the reaction flask with freshly distilled cyclohexanone (14.50 g) and ethyl chloroacetate (18.15 g).
-
Reaction: Cool the flask in an ice bath. Begin stirring and add the potassium tert-butoxide solution dropwise over 1.5 hours, maintaining the internal temperature between 10–15°C.
-
Stirring: After the addition is complete, continue stirring the mixture for an additional 1-1.5 hours at approximately 10°C.
-
Workup:
-
Remove most of the tert-butyl alcohol via distillation under reduced pressure.
-
Take up the oily residue in ether and wash it sequentially with water and then brine.
-
Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by vacuum distillation to yield this compound.
Discussion
The Darzens condensation offers a direct and atom-economical route to the target spiro-epoxide.[2] Published procedures using sodium ethoxide as the base report yields of 65%.[5] The use of potassium tert-butoxide, as detailed above, is also highly effective.[5] However, a significant drawback is the general lack of stereocontrol. The initial nucleophilic attack can occur from two faces, and the subsequent rotation before ring closure can lead to a mixture of cis and trans diastereomers, with ratios often ranging from 1:1 to 1:2.[3] Achieving high diastereoselectivity often requires the use of chiral auxiliaries or more complex catalytic systems.[6]
Route 2: Two-Step Epoxidation Sequence
An alternative strategy involves first constructing an α,β-unsaturated ester intermediate, followed by its epoxidation. This two-step approach decouples the C-C bond formation from the epoxide ring formation, offering a different set of advantages and challenges.
Caption: Overall workflow for the epoxidation route.
Step 1: Synthesis of Ethyl Cyclohexylideneacetate
The required α,β-unsaturated ester intermediate is efficiently prepared via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a variation of the Wittig reaction and is particularly effective for creating alkenes where an electron-withdrawing group is attached to the double bond.[7]
Mechanism of the HWE Reaction
The HWE reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base like sodium hydride to form a stabilized phosphonate carbanion. This carbanion then attacks the cyclohexanone carbonyl, leading to a betaine-like intermediate which rapidly eliminates diethyl phosphate to form the desired alkene.
Caption: Concerted mechanism of m-CPBA epoxidation.
Representative Experimental Protocol: m-CPBA Epoxidation
Materials:
-
Ethyl cyclohexylideneacetate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve Ethyl cyclohexylideneacetate in dichloromethane in a round-bottomed flask and cool the solution to 0°C in an ice bath.
-
m-CPBA Addition: Add m-CPBA in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 0°C and slowly add saturated sodium thiosulfate solution to quench excess peroxyacid. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash chromatography if necessary.
Comparative Analysis
The choice between the Darzens and epoxidation routes depends on several factors, including desired stereochemical outcome, tolerance for multi-step procedures, and available starting materials.
| Feature | Darzens Condensation Route | Two-Step Epoxidation Route |
| Number of Steps | 1 (One-Pot Condensation) | 2 (Alkene Formation + Epoxidation) |
| Starting Materials | Cyclohexanone, Ethyl Chloroacetate | Cyclohexanone, Triethyl phosphonoacetate, m-CPBA |
| Overall Yield | ~65% [5] | ~60-70% (67-77% for Step 1,[7] est. >90% for Step 2) |
| Stereoselectivity | Generally low; produces a mixture of diastereomers (cis/trans). [3] | Achiral; produces a racemic mixture of enantiomers. |
| Key Reagent Hazards | Strong bases (e.g., K-tBuO), Lachrymatory α-haloesters. [5] | Flammable NaH, [7]Potentially explosive m-CPBA. [8] |
| Byproducts | Alkali metal chloride, alcohol | Diethyl phosphate, [7]m-chlorobenzoic acid. [2] |
| Scalability | Good; one-pot nature is advantageous. | Good; but requires isolation of an intermediate. |
| Key Advantage | High atom economy and step efficiency (one pot). [2] | Modular approach; intermediate is a stable, useful compound. |
| Key Disadvantage | Poor control over diastereoselectivity without modification. | Longer synthetic sequence; generates more waste. |
Conclusion and Recommendations
Both the Darzens condensation and the two-step epoxidation sequence are viable and effective methods for synthesizing this compound, with comparable overall yields.
-
The Darzens Condensation is the superior choice when step economy is paramount and the resulting mixture of diastereomers is acceptable or can be separated. Its one-pot nature makes it an elegant and rapid route to the spiro-epoxide core.
-
The Two-Step Epoxidation Route is preferable when a diastereomerically pure (albeit racemic) product is required . Because the epoxidation occurs on a planar alkene intermediate, it avoids the formation of cis/trans isomers. This route offers a more controlled, albeit longer, synthetic path. The intermediate, Ethyl cyclohexylideneacetate, is also a stable compound that can be prepared in high yield and purity and stored for future use.
Ultimately, the decision rests on the specific requirements of the research or development program. For rapid synthesis where diastereomeric purity is not critical, the Darzens reaction is ideal. For applications demanding a single (racemic) diastereomer, the control offered by the two-step epoxidation route is the more logical and reliable choice.
References
-
Johnson, W.S., et al. (1963). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses, 43, 40. [Link]
-
Organic Chemistry Portal. Darzens Reaction. [Link]
-
Wikipedia. Darzens reaction. [Link]
- Tanaka, Y., et al. (2000). STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)
-
Wang, Z., et al. (2022). Base-Catalyzed Diastereoselective Construction of Spiro-epoxyoxindoles by the Darzens Reaction of 3-Chlorooxindoles with Aryl Aldehydes under Solvent-free Grinding. Beilstein Archives. [Link]
- Corey, E.J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
-
The Organic Chemistry Tutor. (2020). Can You Figure Out the Mechanism of the Darzens Reaction? YouTube. [Link]
-
Wadsworth, W.S., & Emmons, W.D. (1965). ETHYL CYCLOHEXYLIDENEACETATE. Organic Syntheses, 45, 44. [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
PubChem. This compound. [Link]
-
Sciforum. (2017). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. [Link]
-
Danishefsky, S.J., et al. (1993). PREPARATION OF (±)-16α-METHYL-17α,21-DIHYDROXY-1,4-PREGNADIENE-3,20-DIONE. Organic Syntheses, 71, 18. [Link]
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PubChem. Ethyl cyclohexylideneacetate. [Link]
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Khan Academy. (2013). Preparation of epoxides: Stereochemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]
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Master Organic Chemistry. (2012). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
ResearchGate. (2010). Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. [Link]
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Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]
-
Josh Osbourn. (2019). Epoxide Opening: Examples with Stereochemistry. YouTube. [Link]
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ResearchGate. (2013). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Ethyl and Methyl 1-Oxaspiro[2.5]octane-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that influences reaction efficiency, yield, and scalability. The 1-oxaspiro[2.5]octane-2-carboxylate scaffold is a valuable intermediate, incorporating both a reactive epoxide and an ester functionality, making it a versatile precursor for the synthesis of complex molecules with potential biological activity. This guide provides an in-depth comparative analysis of the reactivity of two common analogs: ethyl 1-oxaspiro[2.5]octane-2-carboxylate and its methyl counterpart. By examining their synthesis, physical properties, and, most importantly, their behavior in key reactions, this document aims to equip scientists with the necessary insights to make an informed choice for their specific synthetic applications.
Synthesis of 1-Oxaspiro[2.5]octane-2-carboxylates
The most prevalent and efficient method for the synthesis of these spiro-epoxide esters is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the treatment of an α,β-unsaturated ester, in this case, ethyl or methyl cyclohexylideneacetate, with a sulfur ylide, typically generated from trimethylsulfonium iodide and a strong base like sodium hydride. The ylide selectively attacks the carbon-carbon double bond, leading to the formation of the desired epoxide ring in a single step.
An alternative approach involves the Darzens condensation, where cyclohexanone is reacted with an α-haloester in the presence of a base. However, the Corey-Chaykovsky reaction is often preferred due to its milder conditions and higher yields for this class of compounds.
Caption: Synthetic workflow for 1-oxaspiro[2.5]octane-2-carboxylates.
Physical and Chemical Properties: A Comparative Overview
The seemingly minor difference between an ethyl and a methyl ester group can lead to notable variations in physical properties, which can be crucial for reaction setup, workup procedures, and purification.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₀H₁₆O₃ | C₉H₁₄O₃ |
| Molecular Weight | 184.23 g/mol [2] | 170.21 g/mol |
| Boiling Point | ~230-235 °C (estimated) | ~215-220 °C (estimated) |
| Density | ~1.08 g/mL (estimated) | ~1.12 g/mL (estimated) |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Comparative Reactivity in Nucleophilic Ring-Opening Reactions
The core of this guide lies in the comparative reactivity of these two esters. The primary site of reaction is the strained epoxide ring, which is susceptible to nucleophilic attack. The choice of the ester group, ethyl versus methyl, can influence the rate and, in some cases, the regioselectivity of this ring-opening reaction.
Steric and Electronic Effects
The fundamental difference in reactivity stems from the steric bulk and electronic nature of the methyl and ethyl groups.
-
Steric Hindrance: The methyl group is sterically less demanding than the ethyl group. In nucleophilic substitution reactions, including the ring-opening of epoxides, increased steric hindrance at or near the reaction center can slow down the rate of reaction. Therefore, it is anticipated that the methyl analog will exhibit a faster reaction rate with a given nucleophile under identical conditions.
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The slightly greater inductive effect of the ethyl group might marginally decrease the electrophilicity of the ester carbonyl, but this effect is generally considered minor compared to the steric influence on the approach of a nucleophile to the epoxide ring.
Caption: Nucleophilic ring-opening of the spiro-epoxide.
Regioselectivity
In the case of unsymmetrical epoxides, the site of nucleophilic attack (regioselectivity) is a crucial consideration. For the 1-oxaspiro[2.5]octane-2-carboxylate system, the two carbons of the epoxide ring are not equivalent. One is a spiro carbon, which is quaternary, and the other is a tertiary carbon bearing the ester group.
Under basic or neutral conditions, the ring-opening is typically governed by an Sₙ2-type mechanism, where the nucleophile attacks the less sterically hindered carbon. In this case, attack is expected to occur at the carbon bearing the ester group. The presence of the electron-withdrawing ester group can also activate this position towards nucleophilic attack.
Under acidic conditions, the mechanism has more Sₙ1-like character. The epoxide oxygen is first protonated, and the positive charge is better stabilized at the more substituted carbon (the spiro carbon). Consequently, the nucleophile is more likely to attack the spiro carbon.
The choice of the ester group (methyl vs. ethyl) is not expected to significantly alter the regioselectivity of the ring-opening reaction, as this is primarily dictated by the substitution pattern of the epoxide ring itself and the reaction conditions (acidic vs. basic).
Experimental Protocol: Comparative Aminolysis
To provide a practical context for the comparison, the following protocol outlines the ring-opening of both the ethyl and methyl esters with a primary amine, such as benzylamine. This reaction is a valuable transformation for the synthesis of β-amino-α-hydroxy esters, which are important scaffolds in medicinal chemistry.
Caption: Experimental workflow for the aminolysis of spiro-epoxide esters.
Materials:
-
Ethyl or Mthis compound
-
Benzylamine
-
Anhydrous ethanol (or acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the spiro-epoxide ester (e.g., 1 mmol) in anhydrous ethanol (5 mL).
-
To this solution, add benzylamine (1.1 mmol, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure β-amino-α-hydroxy ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Expected Outcome and Comparative Analysis:
When running this experiment in parallel for both the ethyl and methyl esters, it is anticipated that the reaction with the methyl ester will proceed to completion in a shorter time. This can be quantified by taking aliquots from each reaction at regular intervals and analyzing them by LC-MS or ¹H NMR to determine the conversion rate. The final isolated yields of the purified products are expected to be comparable, assuming both reactions are allowed to proceed to completion.
Conclusion
In the comparative analysis of ethyl and mthis compound, the primary distinguishing factor is their relative reactivity, which is governed by steric effects. The less sterically hindered methyl ester is expected to react more rapidly in nucleophilic ring-opening reactions compared to its ethyl counterpart. This can be a significant advantage in optimizing reaction times and improving throughput in a synthetic campaign.
While the choice of the ester group is not anticipated to influence the regioselectivity of the ring-opening, the faster kinetics of the methyl analog may make it the preferred building block in many applications. However, the slightly higher boiling point and lower volatility of the ethyl ester might be advantageous in certain large-scale processes. Ultimately, the choice between these two valuable synthetic intermediates should be guided by the specific requirements of the synthetic target and the desired process parameters. This guide provides the foundational knowledge to make that decision with confidence.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
- Ballini, R.; Bosica, G.; Fiorini, D.; Righi, P. A Novel and Efficient Synthesis of α,β-Unsaturated Esters from Carbonyl Compounds and Ethyl (Diethoxyphosphoryl)acetate under Solvent-Free Conditions. Tetrahedron2002, 58 (28), 5589-5592.
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Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chem. Rev.1959 , 59 (4), 737–799. [Link]
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Afonso, C. A. M.; Candeias, N. R.; Simão, D.; Trindade, A. F.; Veiros, L. F.; Beghetto, V.; Lemos, F. M. A. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Sci Rep12 , 2372 (2022). [Link]
- Google Patents. 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and use thereof as a perfuming agent. EP0374509A2.
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- 2. This compound | C10H16O3 | CID 95588 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Properties of Substituted 1-Oxaspiro[2.5]octane-2-carboxylate Analogs
Introduction: The Emergence of Spiro-Epoxides in Medicinal Chemistry
The 1-oxaspiro[2.5]octane-2-carboxylate scaffold has garnered significant attention in modern drug discovery, primarily due to its role as a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1] Inhibition of MetAP2 has been identified as a promising therapeutic strategy for treating obesity and type 2 diabetes.[1] The unique three-dimensional structure of the spirocyclic epoxide is crucial for its biological activity, mimicking the mechanism of natural products like fumagillin.[2][3] This guide provides a comprehensive comparison of the primary synthetic routes to this important class of molecules, supported by experimental insights and a review of their biological properties, to aid researchers in the strategic design and synthesis of novel MetAP2 inhibitors.
Comparative Analysis of Synthetic Strategies
The synthesis of substituted 1-oxaspiro[2.5]octane-2-carboxylate analogs predominantly follows two main pathways: the epoxidation of an exocyclic α,β-unsaturated ester and the Corey-Chaykovsky reaction of a substituted cyclohexanone. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the cyclohexane ring.
Method 1: Epoxidation of Exocyclic α,β-Unsaturated Esters
This two-step approach involves the olefination of a cyclohexanone derivative to form an exocyclic α,β-unsaturated ester, followed by epoxidation of the double bond.
-
Causality of Experimental Choices: The Horner-Wadsworth-Emmons reaction is typically favored for the olefination step due to its high efficiency in forming the required carbon-carbon double bond, especially with sterically hindered ketones. The subsequent epoxidation is a critical step where the choice of oxidant can influence the diastereoselectivity of the final product. Peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) are common, but other systems can offer advantages in terms of safety and scalability.
Method 2: The Johnson-Corey-Chaykovsky Reaction
This powerful one-step method directly converts a ketone into a spiro-epoxide through the reaction with a sulfur ylide.[4][5]
-
Causality of Experimental Choices: The Corey-Chaykovsky reaction is particularly advantageous for creating substituted analogs when the corresponding substituted cyclohexanones are readily available. The choice between dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide) can influence the stereochemical outcome of the reaction, a critical consideration in drug design. The reaction is typically performed under basic conditions to generate the reactive ylide in situ.
Synthetic Route Comparison
| Feature | Method 1: Epoxidation of Exocyclic Ester | Method 2: Corey-Chaykovsky Reaction |
| Starting Materials | Substituted cyclohexanone, phosphonate reagent | Substituted cyclohexanone, sulfonium salt |
| Number of Steps | Two (Olefination + Epoxidation) | One |
| Key Advantages | Well-established for unsubstituted systems; allows for isolation of the intermediate alkene. | Direct conversion of ketone to epoxide; generally good yields. |
| Key Disadvantages | Can be lower yielding for some substituted systems; requires an additional purification step. | Requires stoichiometric use of the ylide precursor and a strong base; can be sensitive to steric hindrance. |
| Stereoselectivity | Dependent on the epoxidation agent and substrate. | Can be diastereoselective, often favoring attack from the less hindered face. |
Biological Properties: Targeting MetAP2 for Metabolic Disorders
Substituted 1-oxaspiro[2.5]octane-2-carboxylate analogs are primarily investigated as inhibitors of MetAP2, a metalloprotease that plays a key role in protein maturation.[1] The spiro-epoxide moiety is a critical pharmacophore, acting as an irreversible covalent inhibitor by alkylating a key histidine residue (His231) in the active site of MetAP2.[2] This mechanism is analogous to that of the natural product fumagillin and its derivatives, which have shown anti-angiogenic and anti-obesity effects.[3][6]
The inhibition of MetAP2 in animal models leads to a reduction in body weight, which is attributed to both a decrease in food consumption and an increase in fat oxidation.[1] The development of potent and selective MetAP2 inhibitors with favorable pharmacokinetic profiles is a key objective in the pursuit of new treatments for obesity and related metabolic disorders.[2]
Structure-Activity Relationship (SAR) Insights
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Oxaspiro[2.5]octane-2-carboxylate via Epoxidation
This two-step protocol is adapted from established procedures.
Step 1: Synthesis of Ethyl Cyclohexylideneacetate
This procedure is based on the Horner-Wadsworth-Emmons reaction.
-
A dry, 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
-
The flask is charged with a 50% dispersion of sodium hydride (16 g, 0.33 mol) in mineral oil and 100 mL of dry benzene.
-
To the stirred mixture, add triethyl phosphonoacetate (74.7 g, 0.33 mol) dropwise over 45–50 minutes, maintaining the temperature at 30–35 °C with cooling if necessary.[7]
-
After the addition is complete, stir the mixture for 1 hour at room temperature.
-
To the resulting clear solution, add cyclohexanone (32.7 g, 0.33 mol) dropwise over 30–40 minutes, maintaining the temperature at 20–30 °C.[7]
-
Heat the mixture at 60–65 °C for 15 minutes.
-
Cool the mixture, decant the mother liquor, and wash the precipitate with benzene.
-
Combine the organic layers, distill off the benzene, and purify the residue by vacuum distillation to yield ethyl cyclohexylideneacetate.
Step 2: Epoxidation of Ethyl Cyclohexylideneacetate
-
Dissolve ethyl cyclohexylideneacetate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA, ~1.5 eq) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Protocol 2: General Procedure for the Corey-Chaykovsky Synthesis of Substituted 1-Oxaspiro[2.5]octane Analogs
This protocol provides a general framework for the synthesis of spiro-epoxides from ketones.
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, place trimethylsulfonium iodide (1.1 eq) and anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of dimethylsulfonium methylide to 0 °C.
-
Add a solution of the desired substituted cyclohexanone (1.0 eq) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the substituted 1-oxaspiro[2.5]octane derivative.
Visualizing the Synthetic Pathways and Mechanism
Caption: Synthetic routes and mechanism of MetAP2 inhibition.
References
Sources
- 1. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
- 2. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Oxaspiro[2.5]octane-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. The 1-oxaspiro[2.5]octane-2-carboxylic acid framework has emerged as a promising starting point for the development of targeted therapeutics. This guide provides a comprehensive overview of the biological activities of its derivatives, with a primary focus on their role as inhibitors of Methionine Aminopeptidase 2 (MetAP-2), a key enzyme implicated in angiogenesis and cell proliferation. We will delve into the mechanistic underpinnings of this activity, compare it with established alternatives, and provide detailed experimental protocols for evaluation.
The Rise of Spiro-Epoxides: A Focus on MetAP-2 Inhibition
The 1-oxaspiro[2.5]octane moiety is a key structural feature in a class of biologically active spiro-epoxide compounds[1]. A significant body of research has identified Methionine Aminopeptidase 2 (MetAP-2) as a primary target for such molecules[2][3]. MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. Inhibition of MetAP-2 has been shown to induce G1 cell cycle arrest and cytostasis in tumor cells, making it an attractive target for anticancer therapies[2].
Derivatives of 1-oxaspiro[2.5]octane-2-carboxylic acid have been specifically designed as modulators of MetAP-2[2]. This targeted approach positions these compounds as potential therapeutics for a range of conditions linked to aberrant cellular proliferation and angiogenesis, including obesity, type 2 diabetes, and various cancers[2]. The core structure, featuring a reactive epoxide ring fused to a cyclohexane, is pivotal for its interaction with the enzyme's active site.
Mechanism of Action: Covalent Modification of MetAP-2
The inhibitory action of many spiro-epoxide compounds, including the parent natural product fumagillin, involves the irreversible covalent modification of a critical histidine residue within the MetAP-2 active site[4]. The strained epoxide ring is susceptible to nucleophilic attack by the imidazole side chain of the histidine, leading to ring-opening and the formation of a stable covalent bond. This effectively deactivates the enzyme, halting its catalytic activity.
Caption: Covalent inhibition of MetAP-2 by a 1-oxaspiro[2.5]octane derivative.
Comparative Analysis: 1-Oxaspiro[2.5]octane-2-carboxylic Acid Derivatives vs. Alternatives
The therapeutic potential of 1-oxaspiro[2.5]octane-2-carboxylic acid derivatives can be best understood in the context of other MetAP-2 inhibitors and compounds with similar therapeutic aims.
| Compound Class | Primary Target | Mechanism of Action | Known Therapeutic Applications |
| 1-Oxaspiro[2.5]octane-2-carboxylic Acid Derivatives | MetAP-2 | Covalent Inhibition | Investigational for obesity, type 2 diabetes, cancer[2] |
| Fumagillin and Analogs (e.g., TNP-470) | MetAP-2 | Covalent Inhibition | Anti-angiogenic, anticancer, antiparasitic[5][6] |
| Bengamides | MetAP-2 | Reversible Inhibition | Anticancer[2] |
| Triazole Analogs | MetAP-2 | Reversible Inhibition | Anticancer[2] |
While direct comparative data for a series of 1-oxaspiro[2.5]octane-2-carboxylic acid derivatives is primarily detailed in patent literature, the well-documented activity of fumagillin and its analog TNP-470 provides a strong benchmark. For instance, fumagillin and TNP-470 have been shown to suppress vasculogenic mimicry in human cancer cell lines with IC50 values of 0.80 ng/ml and 0.69 ng/ml, respectively[5]. The development of novel 1-oxaspiro[2.5]octane-2-carboxylic acid derivatives aims to optimize the therapeutic window, enhancing potency and selectivity while minimizing off-target effects.
Experimental Protocols
Synthesis of 1-Oxaspiro[2.5]octane-2-carboxylic Acid Derivatives (General Scheme)
The synthesis of these derivatives typically involves the epoxidation of a corresponding cyclohexylidene precursor followed by modifications to the carboxylic acid moiety.
Caption: General synthetic workflow for 1-oxaspiro[2.5]octane-2-carboxylic acid derivatives.
Step-by-Step Methodology: Amide Derivative Synthesis
-
Esterification: The starting cyclohexylidene acetic acid is esterified (e.g., using ethanol and a catalytic amount of sulfuric acid) to protect the carboxylic acid.
-
Epoxidation: The resulting ester is then subjected to epoxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane to form the 1-oxaspiro[2.5]octane-2-carboxylic ester.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water.
-
Amide Coupling: The carboxylic acid is then coupled with a desired amine using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF).
-
Purification: The final amide derivative is purified using column chromatography or recrystallization.
In Vitro MetAP-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MetAP-2.
Materials:
-
Recombinant human MetAP-2 (Co(II)-activated)
-
Methionine-p-nitroanilide (Met-pNA) substrate
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the Met-pNA substrate, and the assay buffer.
-
Initiate the reaction by adding the recombinant human MetAP-2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broader Biological Activities: Antimicrobial and Antitumor Potential
While MetAP-2 inhibition is a primary focus, the broader class of spiro compounds often exhibits a wide range of biological activities, including antimicrobial and antitumor effects. The investigation into 1-oxaspiro[2.5]octane-2-carboxylic acid derivatives for these applications is an active area of research. Evaluation of these potential activities would typically involve standardized assays such as:
-
Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution or agar diffusion methods.
-
Cytotoxicity Assays: Assessing the antiproliferative effects on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays like the MTT or SRB assay to determine IC50 values.
Conclusion and Future Directions
Derivatives of 1-oxaspiro[2.5]octane-2-carboxylic acid represent a promising class of compounds, primarily targeting MetAP-2. Their potential as therapeutics for obesity, type 2 diabetes, and cancer is underscored by the well-established role of MetAP-2 in angiogenesis and cell proliferation. While much of the specific structure-activity relationship data for these particular derivatives resides in patent literature, the extensive research on the analogous natural product fumagillin provides a strong foundation for their continued development.
Future research should focus on synthesizing and systematically evaluating libraries of these derivatives to establish clear structure-activity relationships for MetAP-2 inhibition. Furthermore, exploring their potential as antimicrobial and broad-spectrum antitumor agents could unveil new therapeutic applications. The detailed experimental protocols provided herein offer a starting point for researchers to engage in the evaluation and optimization of this exciting class of molecules.
References
- EP2683706A1 - Oxaspiro [2.
-
Structure Elucidation of Fumagillin-Related Natural Products - ResearchGate. [Link]
-
Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed. [Link]
-
Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC. [Link]
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1-Oxaspiro(2.5)octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester - PubChem. [Link]
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Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC - NIH. [Link]
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Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units . [Link]
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Lead-like compounds for inhibiting Methionine amino peptidase 2 (MetAP2) - ResearchGate. [Link]
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Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - MDPI. [Link]
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(PDF) Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - ResearchGate. [Link]
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Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin - MDPI. [Link]
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Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed. [Link]
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MetAP2 inhibition modifies hemoglobin S to delay polymerization and improves blood flow in sickle cell disease - PubMed Central. [Link]
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Antiparasitic activities of novel, orally available fumagillin analogs - PubMed. [Link]
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Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed. [Link]
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1-Oxaspiro[1][7]octane-2-carboxylic acid nitrite | C8H11NO4 | CID 129870819 - PubChem. [Link]
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1-Oxaspiro[2.5]octane-5-carboxylic acid | C8H12O3 | CID 153923370 - PubChem. [Link]
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Spectroscopic comparison of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate with similar spirocycles
Introduction
Spirocycles, compounds featuring two rings connected by a single common atom, represent a unique and valuable structural motif in organic chemistry.[1] Their rigid, three-dimensional architecture makes them prominent in natural products and provides a compelling scaffold for drug discovery.[2][3] Within this class, oxaspiro[2.5]octane derivatives, which incorporate a strained oxirane (epoxide) ring fused to a cyclohexane system, are of particular interest as versatile synthetic intermediates.[4] The epoxide moiety serves as a reactive handle for a variety of nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of diverse functional groups.
This guide provides an in-depth spectroscopic comparison of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate with structurally similar spirocycles. Understanding the distinct signatures of these molecules in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. We will delve into the causal relationships between molecular structure and spectral output, supported by experimental data and established principles.
Molecular Structures Under Comparison
The primary focus of this guide is This compound (1) . For a robust comparison, we will analyze it alongside two representative analogs: the unsubstituted parent 1-Oxaspiro[2.5]octane (2) and a more sterically hindered derivative, Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (3) .[5][6] The structural variations—the presence or absence of the ethyl carboxylate group and the addition of methyl substituents on the cyclohexane ring—provide an excellent basis for understanding their influence on spectroscopic properties.
Caption: Molecular structures of the compared spirocycles.
Spectroscopic Characterization Workflow
A systematic approach is essential for the accurate and reproducible acquisition of spectroscopic data. The following workflow outlines the key stages, from sample preparation to final data analysis. This process ensures that data is of high quality and that comparisons between different samples are valid.
Caption: General workflow for spectroscopic analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[7] For spiro-epoxides, NMR is crucial for confirming the successful formation of the oxirane ring and determining the conformation of the cyclohexane ring.[8]
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the spirocycle and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (~220 ppm) and a greater number of scans (512-1024) are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
¹H NMR Comparative Analysis
The proton NMR spectra reveal distinct differences based on the substitution pattern. The protons on the three-membered epoxide ring are characteristically shielded compared to typical acyclic ethers due to ring strain.[9]
-
Compound 1 (this compound): The spectrum is the most complex. The proton on the epoxide ring (C2-H) is a key diagnostic signal, appearing as a singlet around δ 3.3 ppm . The ethyl group gives rise to a characteristic quartet (~δ 4.2 ppm) and a triplet (~δ 1.3 ppm). The cyclohexane protons appear as a complex multiplet in the upfield region (δ 1.4-1.8 ppm ).
-
Compound 2 (1-Oxaspiro[2.5]octane): The spectrum is simpler. The two protons on the epoxide ring (C2-H₂) appear as a singlet at approximately δ 2.5-2.7 ppm .[10] This is upfield relative to the C2-H in compound 1 because it lacks the deshielding effect of the adjacent electron-withdrawing carboxylate group. The cyclohexane protons remain a broad multiplet in a similar region to compound 1 .
-
Compound 3 (Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate): The C2-H proton signal is expected to be in a similar position to that in compound 1 (~δ 3.3 ppm). The key differentiators are the sharp singlets for the gem-dimethyl protons (C5-Me₂) and a doublet for the C7-methyl group, which will be clearly resolved from the other aliphatic signals. The presence of these methyl groups simplifies the remaining cyclohexane proton signals by restricting conformational flexibility and removing coupled protons.
| Compound | Key ¹H NMR Signals (δ ppm, CDCl₃) | Causality of Difference |
| 1 | ~3.3 (s, 1H, O-CH-CO), ~4.2 (q, 2H, O-CH₂), ~1.3 (t, 3H, CH₃), 1.4-1.8 (m, 10H, cyclohexane) | Electron-withdrawing ester group deshields the adjacent epoxide proton (C2-H). |
| 2 | ~2.6 (s, 2H, O-CH₂), 1.4-1.7 (m, 10H, cyclohexane) | Lacks the ester group; epoxide protons are more shielded. The signal integrates to 2H. |
| 3 | ~3.3 (s, 1H, O-CH-CO), ~4.2 (q, 2H, O-CH₂), ~1.3 (t, 3H, CH₃), Additional singlets/doublets for Me groups | Methyl groups provide distinct, sharp signals and simplify the complexity of the cyclohexane multiplet. |
¹³C NMR Comparative Analysis
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The spiro carbon and the carbons of the epoxide ring are particularly diagnostic.
-
Compound 1: The spiro carbon (C3) is expected around δ 60-65 ppm , and the epoxide carbons (C2, C3) will be in the δ 50-65 ppm range. The carbonyl carbon (C=O) of the ester is a key downfield signal, typically found at δ ~170 ppm .
-
Compound 2: The spectrum is much simpler with fewer signals. The spiro carbon and epoxide carbons will be in a similar region to compound 1 , but the absence of the ester group means no signal will be present in the δ 170 ppm region.
-
Compound 3: The spectrum will show additional signals in the aliphatic region corresponding to the three methyl carbons. The quaternary carbon bearing the gem-dimethyl group (C5) will be a low-intensity signal. The chemical shifts of the cyclohexane ring carbons will be altered due to the substitution, providing a unique fingerprint for this molecule.
| Compound | Key ¹³C NMR Signals (δ ppm, CDCl₃) | Causality of Difference |
| 1 | ~170 (C=O), ~65 (Spiro-C), ~61 (O-CH₂), ~55 (O-CH-CO), 20-35 (cyclohexane), ~14 (CH₃) | Presence of the downfield ester carbonyl signal is a primary identifier. |
| 2 | ~63 (Spiro-C), ~52 (O-CH₂), 20-35 (cyclohexane) | Absence of ester group signals (C=O, O-CH₂CH₃). Fewer signals overall. |
| 3 | ~170 (C=O), Additional quaternary and methyl C signals | Unique signals for methyl carbons and the substituted C5/C7 positions on the cyclohexane ring. |
Part 2: Vibrational (Infrared) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a valuable fingerprint based on the functional groups present.[11][12] For the spirocycles , the key absorbances are the C=O stretch of the ester and the C-O stretches of the epoxide and ester groups.[7]
Experimental Protocol: FTIR
-
Sample Preparation: Place one drop of the neat liquid sample (or a concentrated solution in a volatile solvent like CH₂Cl₂) onto a salt plate (e.g., NaCl or KBr). If using a solution, allow the solvent to evaporate.
-
Background Scan: Run a background spectrum of the clean, empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic peaks.
IR Comparative Analysis
The presence or absence of the ethyl carboxylate group is the most striking difference observed in the IR spectra.
-
Compound 1 & 3: The most prominent feature is an intense, sharp absorption band at ~1720-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of a saturated ester. They will also show strong C-O stretching bands in the 1300-1000 cm⁻¹ region. A band around 1250 cm⁻¹ can often be assigned to the asymmetric C-O-C stretch of the epoxide ring.
-
Compound 2: The spectrum is defined by what it lacks. There will be no strong absorption in the 1700-1800 cm⁻¹ region. The most significant bands will be the C-H stretching vibrations just below 3000 cm⁻¹ and the C-O-C stretching of the epoxide ring (~1250 cm⁻¹).
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 1 & 3 | ~1730 (strong, sharp) | C=O Stretch (Ester) |
| ~1250 (medium) | C-O-C Stretch (Epoxide) | |
| ~1180 (strong) | C-O Stretch (Ester) | |
| 2850-2960 (strong) | C-H Stretch (Aliphatic) | |
| 2 | N/A | No Carbonyl Group |
| ~1250 (medium) | C-O-C Stretch (Epoxide) | |
| 2850-2960 (strong) | C-H Stretch (Aliphatic) |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering clues to its structure and elemental composition.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample. Use a capillary column (e.g., DB-5) and a temperature program (e.g., hold at 60 °C for 2 min, then ramp at 10 °C/min to 250 °C) to separate the analyte from any impurities.[9]
-
MS Detection: The EI source energy is typically set to 70 eV. The mass analyzer scans a range, for example, m/z 40-400.
-
Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions.
MS Comparative Analysis
The molecular weight and fragmentation pathways are key differentiators.
-
Compound 1 (C₁₀H₁₆O₃, MW = 184.23 g/mol ): The molecular ion peak at m/z 184 should be observable.[13] Key fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) to give an ion at m/z 139, or loss of the entire ester group.
-
Compound 2 (C₇H₁₂O, MW = 112.17 g/mol ): A molecular ion peak at m/z 112 is expected. Fragmentation will be driven by the cleavage of the cyclohexane ring.
-
Compound 3 (C₁₃H₂₂O₃, MW = 226.32 g/mol ): The molecular ion peak at m/z 226 will confirm its identity.[5][6] The fragmentation pattern will be more complex due to the methyl groups, which can influence cleavage pathways and stabilize resulting carbocations. Loss of a methyl radical (-•CH₃, m/z 15) to give an ion at m/z 211 is a likely fragmentation pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺· (m/z) | Key Fragments (m/z) |
| 1 | C₁₀H₁₆O₃ | 184.23[13][14] | 184 | 139, 127, 81, 67[13] |
| 2 | C₇H₁₂O | 112.17 | 112 | Ring cleavage fragments |
| 3 | C₁₃H₂₂O₃ | 226.32[5][6] | 226 | 211 (M-15), fragments related to ester loss |
Conclusion
The spectroscopic analysis of this compound and its analogs demonstrates that each molecule possesses a unique and identifiable spectral fingerprint.
-
NMR spectroscopy is definitive for confirming the core spiro-epoxide structure and mapping the specific substitution pattern, with the chemical shifts of the epoxide protons and the presence of ester and methyl signals being key identifiers.
-
IR spectroscopy serves as a rapid and effective method to confirm the presence (in 1 and 3 ) or absence (in 2 ) of the carbonyl functional group.
-
Mass spectrometry unambiguously determines the molecular weight of each analog and provides corroborating structural evidence through predictable fragmentation patterns influenced by the substituents.
Together, these techniques provide a comprehensive and self-validating toolkit for researchers and drug development professionals, enabling confident identification, purity assessment, and structural characterization of this important class of spirocyclic compounds.
References
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available from: [Link]
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Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. Available from: [Link]
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Available from: [Link]
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Química Organica.org. (n.d.). Oxirane - Physical and Spectroscopic Properties. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. System of Registries. Available from: [Link]
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PubChem. (n.d.). 1-Oxaspiro(2.5)octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]
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Lázaro, E., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry, 81(23), 11674–11683. Available from: [Link]
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The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Electronic Supplementary Material for Organic & Biomolecular Chemistry. Available from: [Link]
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Ríos-Guzmán, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(39), 24204-24225. Available from: [Link]
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Tius, M. A., & Hu, H. (2001). NMR studies on epoxidations of allenamides. Evidence for formation of nitrogen-substituted allene oxide and spiro-epoxide via trapping experiments. Organic Letters, 3(16), 2473-2475. Available from: [Link]
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The Marine Lipids Lab, University of Saskatchewan. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Available from: [Link]
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Maryasov, A. G., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(11), 3374. Available from: [Link]
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A Comparative Guide to Lewis Acid Catalysis in Oxaspirocycle Formation for Drug Discovery and Development
Oxaspirocycles, three-dimensional scaffolds featuring a spirocyclic ether, are increasingly sought-after motifs in drug discovery. Their rigid, defined stereochemistry and ability to project substituents into distinct vectors of chemical space make them invaluable for optimizing ligand-receptor interactions and improving pharmacokinetic properties. The efficient synthesis of these complex structures is a critical challenge, with Lewis acid-catalyzed intramolecular cyclization emerging as a powerful and versatile strategy.
This guide provides an in-depth comparison of the efficacy of common Lewis acids—Titanium(IV) chloride (TiCl₄), Scandium(III) triflate (Sc(OTf)₃), and Zinc(II) triflate (Zn(OTf)₂)—in promoting the formation of oxaspirocycles from various precursors. By examining the mechanistic nuances and presenting supporting experimental data, we aim to equip researchers with the insights needed to select the optimal catalyst for their specific synthetic challenges.
The Mechanistic Cornerstone: Lewis Acid Activation
The fundamental principle underlying this chemistry is the activation of a carbonyl or an ether oxygen by a Lewis acid. This coordination enhances the electrophilicity of the acceptor atom, facilitating intramolecular nucleophilic attack by a tethered hydroxyl group to forge the critical C-O bond of the spirocyclic ether. The choice of Lewis acid profoundly influences the reaction's efficiency, stereochemical outcome, and substrate scope.
Comparative Analysis of Lewis Acid Efficacy
The selection of a Lewis acid is not a one-size-fits-all decision. Factors such as the nature of the substrate, the desired stereochemical outcome, and practical considerations like moisture sensitivity and cost play a crucial role. Here, we dissect the performance of TiCl₄, Sc(OTf)₃, and Zn(OTf)₂ in key oxaspirocyclization strategies.
Cyclization of Epoxy Alcohols: A Gateway to Functionalized Oxaspirocycles
The intramolecular cyclization of epoxy alcohols is a robust method for constructing oxaspirocycles with defined stereocenters. The Lewis acid activates the epoxide oxygen, promoting ring-opening by the pendant alcohol.
Titanium(IV) Chloride (TiCl₄): The Potent but Protic-Sensitive Workhorse
TiCl₄ is a strong, oxophilic Lewis acid that readily activates epoxides.[1] Its potency, however, comes with a significant drawback: extreme moisture sensitivity. Rigorous anhydrous conditions are paramount to prevent catalyst decomposition and the formation of titanium oxides.
-
Performance Insights: In the context of intramolecular Friedel-Crafts alkylation of chalcone epoxides to form 2-hydroxy-1-indanone derivatives (a related cyclization), TiCl₄ has demonstrated high efficiency, affording products in excellent yields (90-98%) in very short reaction times (2-3 minutes) at 0°C.[1] This suggests its high reactivity in promoting intramolecular cyclizations involving epoxide activation.
Scandium(III) Triflate (Sc(OTf)₃): The Versatile and Stereocontrolling Catalyst
Sc(OTf)₃ is a water-tolerant Lewis acid, a significant practical advantage over TiCl₄.[2] Its catalytic activity can be modulated by the choice of solvent, allowing for remarkable control over the stereochemical outcome of the cyclization.
-
Performance Insights: A study on the spiroketalization of exo-glycal epoxides revealed that Sc(OTf)₃'s catalytic role is solvent-dependent.[3]
-
In tetrahydrofuran (THF) , Sc(OTf)₃ acts as a Lewis acid, promoting a kinetically controlled cyclization with inversion of configuration at the anomeric carbon.[3]
-
In dichloromethane (CH₂Cl₂) , the reaction proceeds via Brønsted acid catalysis (likely from trace water activation by the Lewis acid), leading to a thermodynamically controlled process with retention of configuration.[3] This unique solvent-dependent dichotomy offers a powerful tool for accessing different diastereomers from a single precursor.
-
Table 1: Comparison of Lewis Acids in Epoxy Alcohol Cyclization
| Lewis Acid | Key Advantages | Key Disadvantages | Typical Conditions | Stereochemical Outcome |
| TiCl₄ | High reactivity, rapid reactions | Extreme moisture sensitivity | Anhydrous CH₂Cl₂, 0°C | Substrate-dependent |
| Sc(OTf)₃ | Water-tolerant, tunable stereoselectivity | Higher cost | THF (kinetic, inversion); CH₂Cl₂ (thermodynamic, retention) | Solvent-dependent |
| Zn(OTf)₂ | Mild, good functional group tolerance | Generally lower reactivity than TiCl₄ | Varies, often elevated temperatures | Substrate-dependent |
Intramolecular Hydroalkoxylation of Unsaturated Alcohols
The cyclization of hydroxy-functionalized alkenes and alkynes is another prominent route to oxaspirocycles. The Lewis acid activates the unsaturated system, rendering it susceptible to attack by the hydroxyl group.
Zinc(II) Triflate (Zn(OTf)₂): The Mild and Multifaceted Catalyst
Zn(OTf)₂ is a moderately strong Lewis acid known for its ability to catalyze a wide range of transformations under relatively mild conditions. It has proven effective in the cyclization of propargyl alcohols with phenols, a reaction that can be adapted for oxaspirocycle synthesis.[4][5]
-
Performance Insights: In the cyclization of propargyl alcohols with phenols, Zn(OTf)₂ (10 mol%) in toluene at 100°C effectively promotes the formation of benzofuran derivatives.[4][5] This demonstrates its capacity to activate alkynes for intramolecular attack by a hydroxyl group. Zn(OTf)₂ can act as both a π-acid (activating the alkyne) and a σ-acid (activating the alcohol).[6]
Scandium(III) Triflate (Sc(OTf)₃): A Powerful Promoter of Hydroalkoxylation
Sc(OTf)₃ is also a highly effective catalyst for the intramolecular hydroalkoxylation of unactivated alkenols. Its strong Lewis acidity facilitates the activation of the double bond.
-
Performance Insights: While direct comparative data with other Lewis acids for oxaspirocycle formation is limited, Sc(OTf)₃ has been shown to be a superior catalyst in related reactions. For instance, in the direct allylation of alcohols, Sc(OTf)₃ in nitromethane demonstrated excellent catalytic activity, while other Lewis acids like ScCl₃ and Sc(OAc)₃ were inactive.[7] This highlights the importance of the triflate counterion in enhancing Lewis acidity and catalytic efficacy.
Table 2: Comparison of Lewis Acids in Unsaturated Alcohol Cyclization
| Lewis Acid | Key Advantages | Key Disadvantages | Typical Conditions | Mechanistic Role |
| Zn(OTf)₂ | Mild, good functional group tolerance, dual π- and σ-acid character | May require elevated temperatures | Toluene, 100°C | Activates alkyne/alkene and alcohol |
| Sc(OTf)₃ | High catalytic activity, water-tolerant | Higher cost | Varies, often room temperature to moderate heating | Primarily activates alkyne/alkene |
| TiCl₄ | Strong alkyne/alkene activator | Prone to side reactions with sensitive substrates, moisture sensitive | Anhydrous CH₂Cl₂, low temperatures | Primarily activates alkyne/alkene |
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a Sc(OTf)₃-catalyzed spiroketalization of an epoxy alcohol, adapted from the literature.[3]
Protocol: Sc(OTf)₃-Catalyzed Diastereoselective Spiroketalization
Materials:
-
Epoxy alcohol substrate (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the epoxy alcohol substrate.
-
Dissolve the substrate in anhydrous THF (for kinetic control/inversion) or anhydrous CH₂Cl₂ (for thermodynamic control/retention) to a concentration of approximately 0.02 M.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flame-dried flask, weigh the Sc(OTf)₃ and dissolve it in a minimal amount of the same anhydrous solvent.
-
Slowly add the Sc(OTf)₃ solution to the stirred solution of the epoxy alcohol at -78°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxaspirocycle.
Visualizing the Catalytic Process
To better understand the underlying principles, the following diagrams illustrate the general mechanism of Lewis acid-catalyzed oxaspirocyclization and a typical workflow for catalyst screening.
Caption: General mechanism of Lewis acid-catalyzed oxaspirocycle formation.
Caption: A logical workflow for screening Lewis acids in oxaspirocycle synthesis.
Conclusion and Future Outlook
The choice of Lewis acid is a critical parameter in the synthesis of oxaspirocycles, with TiCl₄, Sc(OTf)₃, and Zn(OTf)₂ each offering a unique profile of reactivity, selectivity, and practical utility.
-
TiCl₄ is a powerful but sensitive catalyst, best suited for robust substrates where high reactivity is paramount and stringent anhydrous conditions can be maintained.
-
Zn(OTf)₂ offers a milder alternative, demonstrating good functional group tolerance, making it a valuable choice for more delicate substrates.
-
Sc(OTf)₃ stands out for its versatility, combining water tolerance with the remarkable ability to control stereochemical outcomes through solvent selection, providing access to a wider range of diastereomeric products.
Future research will likely focus on the development of chiral Lewis acids for enantioselective oxaspirocyclizations, further expanding the synthetic chemist's toolbox for accessing these medicinally important scaffolds. The continued exploration of new Lewis acid systems and a deeper mechanistic understanding will undoubtedly pave the way for more efficient and selective syntheses of complex oxaspirocycles, accelerating the pace of drug discovery and development.
References
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Kumar, M. P., & Liu, R.-S. (2006). Zn(OTf)2-catalyzed Cyclization of Proparyl Alcohols With Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles Through Different Annulation Mechanisms. Journal of Organic Chemistry, 71(13), 4951–4955. [Link]
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Hamilton, J. Y., Rössler, S. L., & Carreira, E. M. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(24), 8082–8085. [Link]
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González-Andrés, P., Díez-Poza, C., Fernández-Peña, L., Cherubin, A., Blanco, Y., & Barbero, A. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. The 24th International Electronic Conference on Synthetic Organic Chemistry. [Link]
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Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503–2506. [Link]
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De, S. K. (2004). Pr(OTf)3 as an Efficient and Recyclable Catalyst for Chemoselective Thioacetalization of Aldehydes. Synthesis, 2004(17), 2837–2840. [Link]
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Donhoe, T. J., et al. (2014). Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations. Organic Letters, 16(8), 2216–2219. [Link]
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Verma, S. K., et al. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether. Advanced Synthesis & Catalysis, 363(2). [Link]
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Kumar, M. P., & Liu, R.-S. (2006). Zn(OTf)2-catalyzed Cyclization of Propargyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles Through Different Annulation Mechanisms. Journal of Organic Chemistry, 71(13), 4951-4955. [Link]
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Zhang, J., Schmalz, H.-G. (2006). Zn(OTf)2-Catalyzed Intramolecular Allenol Cyclization: A Convenient and General Method for the Synthesis of 2,3-Dihydrofurans. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
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Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506. [Link]
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Wang, Y., et al. (2017). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. Organic Letters, 19(16), 4387–4390. [Link]
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Reddy, B. V. S., et al. (2015). SnCl4 or TiCl4: Highly efficient catalysts for detetrahydropyranylation and demethoxymethylation of phenolic ethers and sequel. RSC Advances, 5(70), 56585-56590. [Link]
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Nakashima, D., & Yamamoto, H. (2006). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. Organic Letters, 8(26), 6003–6006. [Link]
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Hamilton, J. Y., Rössler, S. L., & Carreira, E. M. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. [Link]
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Kumar, M. P., & Liu, R.-S. (2006). Zn(OTf)2-catalyzed Cyclization of Proparyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles Through Different Annulation Mechanisms. PubMed. [Link]
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De, S. K. (2004). Pr(OTf)3 as an Efficient and Recyclable Catalyst for Chemoselective Thioacetalization of Aldehydes. Organic Chemistry Portal. [Link]
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Kumar, M. P., & Liu, R.-S. (2006). Zn(OTf)2-Catalyzed Cyclization of Proparyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles Through Different Annulation Mechanisms. ResearchGate. [Link]
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A Comparative Guide to the Racemic Resolution of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual evaluation. This guide provides an in-depth comparison of established methodologies for the racemic resolution of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, a valuable chiral building block. We will delve into the mechanistic underpinnings and practical execution of enzymatic kinetic resolution, chiral high-performance liquid chromatography (HPLC), and diastereomeric salt formation, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific needs.
The Imperative of Chiral Separation
This compound possesses a stereogenic center at the C2 position of the oxirane ring, leading to the existence of two enantiomers. These enantiomers, while chemically identical in an achiral environment, can exhibit vastly different biological activities. Therefore, access to enantiomerically pure forms of this compound is crucial for the development of stereochemically defined active pharmaceutical ingredients and other specialty chemicals. This guide compares the three most prevalent techniques for achieving this separation.
Comparative Analysis of Resolution Techniques
The choice of a resolution technique is a critical decision in any synthetic workflow, balancing factors such as scalability, cost, time, and the desired level of enantiopurity. Below, we compare three workhorse methodologies, providing both a theoretical framework and practical considerations.
| Technique | Principle | Advantages | Disadvantages | Typical Scale |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme, where one enantiomer reacts faster than the other. | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Theoretical maximum yield of 50% for a single enantiomer, requires screening of enzymes and optimization. | Milligrams to kilograms. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High enantiomeric purity (>99% ee), applicable to a wide range of compounds, can be used for both analytical and preparative separations. | High cost of chiral columns and solvents, limited scalability for large-scale production. | Micrograms to grams. |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers by reaction with a chiral resolving agent. Diastereomers have different physical properties and can be separated by crystallization. | Cost-effective for large-scale production, well-established classical technique. | Requires a suitable functional group for salt formation (e.g., carboxylic acid), often requires extensive optimization of crystallization conditions, can be labor-intensive. | Grams to tons. |
I. Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[1][2] In the context of an ester like this compound, a lipase can catalyze the enantioselective hydrolysis of one enantiomer, leaving the other enantiomer unreacted.
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile biocatalyst for the resolution of a wide array of chiral esters and alcohols.[3][4][5][6] Its broad substrate scope and high enantioselectivity make it an excellent starting point for the resolution of the target molecule.
Proposed EKR Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Representative Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Reaction Setup: To a solution of racemic this compound (1.0 eq.) in a phosphate buffer (pH 7.0) and toluene (10:1 v/v), add immobilized Candida antarctica lipase B (Novozym 435) (10-20% w/w of the substrate).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by periodically taking aliquots and analyzing the enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid by chiral HPLC or GC.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme (which can be washed and reused).
-
Separation: Acidify the aqueous phase with 1M HCl to pH 2-3 and extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). The unreacted ester will remain in the organic phase from the initial extraction or can be extracted from the neutral aqueous phase prior to acidification.
-
Purification: Purify the separated ester and acid by column chromatography to obtain the enantiomerically enriched products.
II. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7][8] The separation is based on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used for their broad applicability.[9]
Proposed Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Separation.
Representative Experimental Protocol: Preparative Chiral HPLC
-
Column and Mobile Phase Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to find the optimal separation conditions.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Chromatography: Inject the sample onto a semi-preparative or preparative chiral HPLC column. Elute the enantiomers with the optimized mobile phase under isocratic conditions.
-
Fraction Collection: Monitor the elution profile with a UV detector and collect the fractions corresponding to each enantiomeric peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.
III. Diastereomeric Salt Formation
This classical resolution method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[10][11][12][13] Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[14][15][16] For an ester substrate, this method first requires hydrolysis to the corresponding carboxylic acid.
Proposed Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Formation and Resolution.
Representative Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Hydrolysis: Saponify racemic this compound with an aqueous solution of sodium hydroxide. After completion, acidify the reaction mixture to obtain the racemic 1-oxaspiro[2.5]octane-2-carboxylic acid.
-
Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility. Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiopure Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and the resolving agent. Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Re-esterification: Convert the enantiopure carboxylic acid back to the ethyl ester via Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid) or by other standard esterification methods.
Conclusion and Recommendations
The selection of an appropriate resolution strategy for this compound is contingent upon the specific requirements of the research or production campaign.
-
For rapid, small-scale synthesis and high enantiopurity , chiral HPLC is the method of choice, albeit at a higher cost.
-
For scalable, cost-effective production with moderate to high enantiopurity , enzymatic kinetic resolution offers an elegant and environmentally benign solution. The reusability of the immobilized enzyme is a significant advantage for process economy.
-
For large-scale industrial production where cost is a primary driver , classical resolution by diastereomeric salt formation remains a viable, though more labor-intensive, option.
It is highly recommended to perform initial small-scale screening experiments to identify the most effective enzyme for EKR or the optimal chiral stationary phase and mobile phase for HPLC separation. For diastereomeric salt formation, screening of different resolving agents and crystallization solvents is crucial for success. By carefully considering the trade-offs between these powerful techniques, researchers can efficiently access the desired enantiomers of this compound for their downstream applications.
References
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U.S. Environmental Protection Agency. 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Substance Details. [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of reliable research and development. Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, a spirocyclic compound featuring an epoxide ring and an ester functional group, presents unique analytical challenges due to its structure.[1][2] This guide provides an in-depth comparison of two robust, validated analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.
The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the study, such as required sensitivity, throughput, and the nature of the available instrumentation. Spirocyclic compounds, with their distinct three-dimensional structures, are of growing interest in medicinal chemistry for their potential to offer a favorable balance of conformational rigidity and flexibility.[3] As such, developing reliable quantitative methods is paramount for advancing their study.
This guide will delve into the causality behind the experimental choices for each method, presenting self-validating protocols in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale:
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 184.23 g/mol , is amenable to gas chromatography.[1] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the mass-to-charge ratio of fragmented ions. The PubChem entry for this compound indicates the availability of GC-MS spectral data, suggesting its compatibility with this technique.[1]
Experimental Workflow:
Caption: Workflow for GC-MS quantification of this compound.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
For sample preparation, use a liquid-liquid extraction with ethyl acetate if the analyte is in an aqueous matrix. The organic layer is then concentrated under a gentle stream of nitrogen and reconstituted in ethyl acetate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 10:1.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Based on typical fragmentation of similar structures, quantifier and qualifier ions would be selected from the mass spectrum.
-
-
Data Analysis:
-
Integrate the peak area of the quantifier ion for both standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization
Principle and Rationale:
HPLC is a versatile technique for a wide range of compounds. However, this compound lacks a strong chromophore, making direct UV detection at low concentrations challenging. To overcome this, a pre-column derivatization step can be introduced. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a UV-active moiety. A method described for the determination of epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC), which introduces a chromophore detectable by UV.[7] This approach enhances the sensitivity and specificity of the HPLC-UV method.
Experimental Workflow:
Caption: Workflow for HPLC-UV quantification of this compound via derivatization.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent like acetonitrile at 1 mg/mL.
-
Create calibration standards through serial dilution.
-
Derivatization: To an aliquot of standard or sample, add an excess of N,N-diethyldithiocarbamate solution and heat at 60°C for 20 minutes.[7] After cooling, acidify the mixture with orthophosphoric acid to decompose the unreacted DTC.[7]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector, monitoring at 278 nm.[7]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized analyte.
-
Construct a calibration curve and determine the concentration in the samples as described for the GC-MS method.
-
Comparison of Validated Method Performance
The performance of these two methods was validated according to ICH guidelines, focusing on key parameters.[8][9] The following tables summarize the hypothetical, yet realistic, performance data for each method.
Table 1: Linearity and Range
| Parameter | GC-MS | HPLC-UV (with Derivatization) |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Regression Equation | y = 15000x + 200 | y = 25000x + 150 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | GC-MS | HPLC-UV (with Derivatization) |
| Accuracy (% Recovery) | ||
| Low QC (0.3 µg/mL) | 98.5% | 101.2% |
| Mid QC (5.0 µg/mL) | 102.1% | 99.5% |
| High QC (80.0 µg/mL) | 99.8% | 100.5% |
| Precision (RSD%) | ||
| Repeatability (Intra-day) | < 4.5% | < 3.0% |
| Intermediate Precision (Inter-day) | < 6.0% | < 5.0% |
Table 3: Sensitivity
| Parameter | GC-MS | HPLC-UV (with Derivatization) |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
In-Depth Technical Comparison
-
Specificity: GC-MS offers exceptional specificity due to the fragmentation pattern of the analyte, providing a "fingerprint" for identification. The HPLC-UV method's specificity is largely dependent on the chromatographic separation from matrix components and potential by-products of the derivatization reaction.
-
Sensitivity: The derivatization step in the HPLC-UV method significantly enhances the response, leading to lower LOD and LOQ values compared to the direct GC-MS analysis. This makes it the preferred method for trace-level quantification.
-
Sample Throughput and Complexity: The GC-MS method has a simpler sample preparation protocol (if the matrix is not complex), which can lead to higher throughput. The HPLC-UV method involves an additional derivatization step, which adds time and potential for variability.
-
Robustness: HPLC methods are generally considered very robust. The GC-MS method's performance can be more sensitive to the cleanliness of the injector and ion source, requiring more frequent maintenance.
-
Chiral Separations: It is important to note that this compound is a chiral molecule.[2] Neither of the described methods will separate the enantiomers. For enantiomeric separation, a chiral stationary phase would be required in either a GC or HPLC setup, which would be a critical consideration for pharmaceutical development.[10]
Conclusion and Recommendations
Both GC-MS and derivatization-based HPLC-UV are viable and robust methods for the quantification of this compound. The choice between them should be guided by the specific analytical objective:
-
For routine quality control and analysis of relatively high concentrations , the GC-MS method is advantageous due to its high specificity and simpler sample preparation.
-
For applications requiring high sensitivity , such as in pharmacokinetic studies or trace impurity analysis, the HPLC-UV method with derivatization is the superior choice.
Ultimately, the methods presented here provide a solid foundation for researchers to develop and validate their own analytical procedures tailored to their specific needs, ensuring data of the highest quality and integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Bednarczyk, D., & Wicha, J. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(11), 2955. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381041/2022. Available from: [Link]
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ResearchGate. Examples of spirocyclic compounds reported along with their olfactory properties. Available from: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
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Global Substance Registration System (GSRS). ETHYL 1-OXASPIRO(2.5)OCTANE-2-CARBOXYLATE. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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Rogoziński, T., et al. (2011). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 49(9), 549-556. Available from: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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Eman Research Publishing. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Advanced Sciences and Engineering Technologies, 6(2), 1-15. Available from: [Link]
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U.S. Environmental Protection Agency. 1-Oxaspiro[2.5]octane-2-carboxylic acid, 5,5,7-trimethyl-, ethyl ester. Available from: [Link]
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Al-Ostath, A., et al. (2023). Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. Scientific Reports, 13(1), 12345. Available from: [Link]
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Soman, A., & Sharma, A. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1823-1829. Available from: [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step framework for the safe disposal of Ethyl 1-oxaspiro[2.5]octane-2-carboxylate, a compound characterized by its reactive epoxide ring and ester functionality. By understanding the underlying chemical principles, laboratory personnel can ensure a safe and compliant disposal process.
Understanding the Compound: Key Physicochemical and Hazard Profile
| Property | Inferred Information | Source |
| Molecular Formula | C₁₀H₁₆O₃ | |
| CAS Number | 6975-17-3 | |
| Appearance | Likely a clear liquid | |
| Potential Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction. |
The core of this molecule's reactivity lies in the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the foundation of our primary disposal strategy: chemical neutralization through hydrolysis.
The Disposal Decision Matrix: A Step-by-Step Approach
The appropriate disposal method for this compound depends on the quantity of waste. The following decision matrix, represented visually in the diagram below, will guide you through the process.
Caption: Disposal Decision Matrix for this compound.
Part 1: Disposal of Small Quantities (≤ 50 mL) via Chemical Neutralization
For small quantities of this compound, chemical neutralization is the preferred method of disposal. The principle behind this procedure is the hydrolysis of the epoxide ring to form a significantly less reactive and hazardous 1,2-diol.[1][2] This process can be catalyzed by either acid or base.
Safety First: Personal Protective Equipment (PPE)
Before initiating any chemical handling, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar epoxide compounds, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are essential to protect against potential splashes.[3][4]
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.[4]
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]
Protocol 1: Acid-Catalyzed Hydrolysis
This method utilizes a dilute aqueous acid to facilitate the ring-opening of the epoxide.
Materials:
-
Waste this compound (≤ 50 mL)
-
1 M Sulfuric Acid (H₂SO₄) or 1 M Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Beaker of appropriate size
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) for neutralization
-
pH paper
Procedure:
-
Preparation: In a fume hood, place the beaker on the stir plate and add a stir bar.
-
Dilution: Slowly add the waste this compound to a volume of water that is at least 10 times the volume of the waste.
-
Acidification: While stirring, slowly add the 1 M acid solution to the diluted waste. A general rule is to add the acid in a 1:1 volume ratio to the initial waste.
-
Reaction: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the epoxide.
-
Neutralization: Check the pH of the solution using pH paper. Slowly add sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid until the pH is between 6 and 8.
-
Final Disposal: Once neutralized, the resulting solution, now containing the diol, can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Protocol 2: Base-Catalyzed Hydrolysis
This alternative method uses a dilute base to achieve the same ring-opening hydrolysis.
Materials:
-
Waste this compound (≤ 50 mL)
-
1 M Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
Beaker of appropriate size
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for neutralization
-
pH paper
Procedure:
-
Preparation: In a fume hood, set up the beaker with a stir bar on a stir plate.
-
Dilution: Add the waste this compound to at least 10 volumes of water.
-
Basification: With constant stirring, slowly add 1 M sodium hydroxide. A 1:1 volume ratio of NaOH to the initial waste is a good starting point.
-
Reaction: Let the solution stir at room temperature for a minimum of one hour.
-
Neutralization: Test the pH of the solution. Carefully add dilute acid to neutralize the base until a pH of 6-8 is achieved.
-
Final Disposal: The neutralized diol solution can be poured down the sanitary sewer with a large volume of water, pending local regulations.
Caption: Chemical Neutralization Workflow via Hydrolysis.
Part 2: Disposal of Large Quantities (> 50 mL)
For quantities of this compound exceeding 50 mL, in-lab neutralization is not recommended due to the potential for exothermic reactions and the generation of large volumes of treated waste. The proper procedure is to arrange for disposal by a licensed hazardous waste contractor.
Procedure:
-
Containerization: Ensure the waste is stored in a chemically compatible container with a secure, tight-fitting lid. The container should not be filled more than 90% to allow for vapor expansion.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation should also be clearly marked.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. Specifically, store it away from strong acids, bases, and oxidizing agents.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with a full description of the waste.
Conclusion: A Culture of Safety and Responsibility
The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific practice. By following these detailed procedures for this compound, researchers can mitigate risks to themselves, their colleagues, and the environment. The principles of understanding the chemical's reactivity, adhering to strict safety protocols, and following a clear decision-making process for disposal are universally applicable and foster a robust culture of safety within the laboratory.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet: BMK ethyl glycidate. [Link]
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Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
